molecular formula C19H16ClF2N3O2 B15566139 BAY38-7690

BAY38-7690

Cat. No.: B15566139
M. Wt: 391.8 g/mol
InChI Key: KUNKHBQPUQEYFO-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BAY38-7690 is a useful research compound. Its molecular formula is C19H16ClF2N3O2 and its molecular weight is 391.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H16ClF2N3O2

Molecular Weight

391.8 g/mol

IUPAC Name

ethyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3-fluoro-2-pyridinyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C19H16ClF2N3O2/c1-3-27-19(26)15-10(2)24-18(17-14(22)5-4-8-23-17)25-16(15)12-7-6-11(21)9-13(12)20/h4-9,16H,3H2,1-2H3,(H,24,25)/t16-/m0/s1

InChI Key

KUNKHBQPUQEYFO-INIZCTEOSA-N

Origin of Product

United States

Foundational & Exploratory

What is the mechanism of action of BAY38-7690?

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound designated as "BAY38-7690."

Extensive queries for "this compound mechanism of action," "this compound cannabinoid receptor affinity," "this compound CB1 receptor activity," "this compound in vivo studies," and "this compound signaling pathway" did not yield any relevant results. The search results did not contain any scientific papers, patents, or technical documents describing the experimental protocols, quantitative data, or mechanism of action for a compound with this specific name.

The prefix "BAY" often denotes compounds developed by Bayer AG. However, searches within this context also failed to identify any information related to this compound. It is possible that this designation represents an internal development code that was never publicly disclosed, a typographical error, or a compound that did not advance to a stage of development where its mechanism of action was published.

Without any primary data on the compound's biological targets, binding affinities, or functional effects, it is not possible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and signaling pathway diagrams.

Further investigation would require a correct and publicly documented compound name.

The Discovery and Synthesis of BAY38-7690: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Novel Hepatitis B Virus Capsid Assembly Modulator

BAY38-7690 is a potent, non-nucleosidic inhibitor of Hepatitis B Virus (HBV) replication that has garnered significant interest within the drug development community. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Mechanism of Action

This compound belongs to the heteroaryldihydropyrimidine (HAP) class of compounds, which are classified as Class I capsid assembly modulators. These molecules allosterically bind to the HBV core protein (Cp), inducing a conformational change that leads to aberrant and non-functional capsid assembly. This disruption of the normal capsid formation process is a key mechanism in inhibiting viral replication.

The discovery of HAP compounds, including this compound, originated from high-throughput screening efforts to identify novel anti-HBV agents. Subsequent studies revealed that this compound's primary mode of action involves the misdirection of Cp assembly, leading to the formation of irregular protein aggregates instead of functional viral capsids.

A significant aspect of this compound's mechanism is the association of these induced core protein aggregates with Promyelocytic Leukemia Nuclear Bodies (PML-NBs) within the host cell nucleus. Research suggests that the SUMOylation (Small Ubiquitin-like Modifier) of the HBV core protein is a prerequisite for this interaction. This association is crucial for the efficient conversion of the virus's relaxed circular DNA (rcDNA) into the persistent covalently closed circular DNA (cccDNA), which serves as the template for viral replication. By inducing aggregation and sequestration of the core protein at PML-NBs, this compound effectively disrupts this critical step in the viral life cycle.

Quantitative Biological Activity

The antiviral potency and cytotoxicity of this compound have been evaluated in various in vitro systems. The following table summarizes the key quantitative data available for this compound.

ParameterCell LineValueReference
IC50 HepG2.2.150.15 µM[1]
EC50 HepAD380.6 µM[2]
CC50 Not explicitly found for this compound-
Selectivity Index (SI) Not calculable without CC50-

Synthesis Pathway

The synthesis of this compound, as a member of the heteroaryldihydropyrimidine class, generally follows a Hantzsch-type condensation reaction. While the exact, detailed industrial synthesis protocol for this compound is proprietary, the general approach involves the reaction of three key components: an amidine, a β-ketoester, and an aldehyde. Based on publicly available information for analogous HAP compounds, a plausible synthetic route is outlined below.

General Synthesis Scheme for Heteroaryldihydropyrimidines:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Amidine Amidine Reaction Hantzsch-type Condensation Amidine->Reaction Ketoester β-Ketoester Ketoester->Reaction Aldehyde Aldehyde Aldehyde->Reaction BAY38_7690 This compound (Heteroaryldihydropyrimidine) Reaction->BAY38_7690

Caption: General Hantzsch-type synthesis for HAP compounds like this compound.

Experimental Protocols

HBV Antiviral Assay in HepAD38 Cells

This assay is used to determine the half-maximal effective concentration (EC50) of the test compound.

  • Cell Seeding: HepAD38 cells, which are engineered to replicate HBV in a tetracycline-repressible manner, are seeded in 96-well plates.

  • Compound Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound. A positive control (e.g., a known HBV inhibitor) and a negative control (vehicle) are included.

  • Incubation: The cells are incubated for a defined period, typically several days, to allow for viral replication.

  • DNA Extraction: Total cellular DNA is extracted from the cells.

  • qPCR Analysis: The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of HBV DNA inhibition against the compound concentration.

In Vitro Capsid Assembly Assay with Transmission Electron Microscopy (TEM)

This assay visually assesses the effect of the compound on the formation of HBV capsids.

  • Protein Purification: Recombinant HBV core protein (Cp) is expressed and purified.

  • Assembly Reaction: The purified Cp is incubated under conditions that promote self-assembly into capsids, in the presence and absence of this compound.

  • Sample Preparation for TEM: A small aliquot of the assembly reaction is applied to a carbon-coated grid, stained with a negative staining agent (e.g., uranyl acetate), and allowed to dry.

  • TEM Imaging: The grids are visualized using a transmission electron microscope to observe the morphology of the assembled structures. In the presence of this compound, aberrant, non-capsid-like structures are expected.

Signaling Pathway and Mechanism of Action Visualization

The following diagram illustrates the proposed mechanism of action of this compound, highlighting its impact on the HBV life cycle.

Mechanism_of_Action cluster_virus HBV Life Cycle cluster_drug This compound Action cluster_outcome Downstream Effects HBV_entry HBV Entry rcDNA_release rcDNA Release HBV_entry->rcDNA_release rcDNA_to_nucleus rcDNA to Nucleus rcDNA_release->rcDNA_to_nucleus cccDNA_formation cccDNA Formation rcDNA_to_nucleus->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA_export pgRNA Export Transcription->pgRNA_export Translation Translation (Core Protein) pgRNA_export->Translation Core_protein HBV Core Protein (Cp) Translation->Core_protein Capsid_assembly Normal Capsid Assembly Virion_release New Virion Release Capsid_assembly->Virion_release BAY38_7690 This compound BAY38_7690->Core_protein Binds to Core_protein->Capsid_assembly Normal Pathway Aberrant_assembly Aberrant Cp Aggregation Core_protein->Aberrant_assembly Induces PML_association Association with PML Nuclear Bodies Aberrant_assembly->PML_association Inhibition_cccDNA Inhibition of cccDNA Replenishment PML_association->Inhibition_cccDNA Replication_blocked Viral Replication Blocked Inhibition_cccDNA->Replication_blocked

Caption: Mechanism of this compound in disrupting the HBV life cycle.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for evaluating a novel anti-HBV compound like this compound.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical cluster_clinical Clinical Development HTS High-Throughput Screening Lead_ID Lead Identification HTS->Lead_ID Synthesis Chemical Synthesis Lead_ID->Synthesis Purification Purification & Characterization Synthesis->Purification Antiviral_assay Antiviral Activity Assay (EC50 Determination) Purification->Antiviral_assay Cytotoxicity_assay Cytotoxicity Assay (CC50 Determination) Purification->Cytotoxicity_assay Mechanism_assay Mechanism of Action Studies (e.g., Capsid Assembly Assay) Purification->Mechanism_assay Animal_models Animal Model Studies Antiviral_assay->Animal_models Cytotoxicity_assay->Animal_models Mechanism_assay->Animal_models PK_PD Pharmacokinetics & Pharmacodynamics Animal_models->PK_PD Tox Toxicology Studies PK_PD->Tox Phase_I Phase I Trials Tox->Phase_I Phase_II Phase II Trials Phase_I->Phase_II Phase_III Phase III Trials Phase_II->Phase_III

Caption: A typical workflow for the development of an antiviral drug.

References

Early In Vitro Profile of BAY 38-7271: A Potent Cannabinoid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Initial inquiries for "BAY38-7690" did not yield specific findings. However, extensive research strongly suggests a likely typographical error in the compound name, with evidence pointing to the well-documented cannabinoid receptor agonist BAY 38-7271 . This technical guide therefore focuses on the in vitro characteristics of BAY 38-7271, a compound developed by Bayer AG.

Introduction

BAY 38-7271 is a potent, non-classical cannabinoid receptor agonist that demonstrates high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] As a full agonist, it effectively mimics the activity of endogenous cannabinoids, initiating downstream signaling cascades upon receptor binding. This document provides a comprehensive overview of the early in vitro studies that characterized the binding affinity, functional activity, and signaling pathways associated with BAY 38-7271.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of BAY 38-7271, providing a clear comparison of its binding affinity and functional potency at cannabinoid receptors.

Table 1: Receptor Binding Affinity of BAY 38-7271
Target ReceptorRadioligandPreparationKᵢ (nM)Reference
Human CB1 Receptor[³H]CP55,940Recombinant1.85[2]
Human CB2 Receptor[³H]CP55,940Recombinant5.96[2]
Rat CB1 Receptor[³H]CP55,940Brain Membranes0.46[3]
CB1 ReceptorNot SpecifiedNot Specified2.91[1]
CB2 ReceptorNot SpecifiedNot Specified4.24[1]
Table 2: Functional Activity of BAY 38-7271
AssayTarget ReceptorParameterValueReference
[³⁵S]GTPγS BindingCB1/CB2ActivityFull Agonist[1]
Adenylyl CyclaseCB1/CB2ActivityInhibition[4][5]

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize BAY 38-7271 are provided below.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of BAY 38-7271 for CB1 and CB2 receptors.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare receptor membranes (e.g., from cells expressing human CB1/CB2 or rat brain) incubate Incubate membranes, [³H]CP55,940, and BAY 38-7271 at 37°C prep_membranes->incubate prep_radioligand Prepare [³H]CP55,940 (radioligand) prep_radioligand->incubate prep_compound Prepare serial dilutions of BAY 38-7271 prep_compound->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound radioligand using scintillation counting separate->quantify analyze Calculate IC₅₀ and Kᵢ values quantify->analyze

Workflow for Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors, or from rat brain tissue, are prepared by homogenization and centrifugation.[6] The protein concentration of the membrane preparation is determined.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, at pH 7.4.[7]

  • Incubation: A fixed concentration of the radioligand (e.g., [³H]CP55,940) is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled test compound (BAY 38-7271).[6] Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of an unlabeled agonist (e.g., 1 µM CP55,940).[6] The incubation is typically carried out at 37°C for 60 minutes.[6]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.[8]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.[6]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G protein.

Objective: To determine the functional efficacy (agonist activity) of BAY 38-7271 at CB1 and CB2 receptors.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare receptor membranes (e.g., from HEK293 cells expressing hCB1/hCB2) incubate Incubate membranes, reagents, and BAY 38-7271 at 30°C prep_membranes->incubate prep_reagents Prepare assay buffer with GDP and [³⁵S]GTPγS prep_reagents->incubate prep_compound Prepare serial dilutions of BAY 38-7271 prep_compound->incubate separate Separate bound from free [³⁵S]GTPγS (filtration) incubate->separate quantify Quantify radioactivity of bound [³⁵S]GTPγS separate->quantify analyze Calculate EC₅₀ and Eₘₐₓ values quantify->analyze

Workflow for [³⁵S]GTPγS Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human CB1 or CB2 receptor are prepared.[9]

  • Assay Buffer: The assay buffer typically contains Tris-HCl, MgCl₂, EDTA, and NaCl. A high concentration of GDP is included to suppress basal GTPγS binding.[10]

  • Incubation: Membranes are incubated with [³⁵S]GTPγS and varying concentrations of the agonist (BAY 38-7271) in the assay buffer. The incubation is typically performed at 30°C for 60 minutes.[9] Basal binding is measured in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.[8]

  • Separation and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.[8]

  • Data Analysis: The agonist-stimulated binding is calculated by subtracting the basal binding from the total binding at each agonist concentration. The data are then analyzed using non-linear regression to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect).[11]

Adenylyl Cyclase Activity Assay

This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in the cAMP signaling pathway.

Objective: To determine the effect of BAY 38-7271 on adenylyl cyclase activity, typically measured as the inhibition of forskolin-stimulated cAMP production.

Experimental Workflow:

G cluster_prep Cell Culture & Treatment cluster_incubation Incubation cluster_lysis Lysis & Detection cluster_analysis Data Analysis culture_cells Culture cells expressing CB1/CB2 receptors treat_cells Treat cells with BAY 38-7271 and forskolin culture_cells->treat_cells incubate Incubate at 37°C treat_cells->incubate lyse_cells Lyse cells incubate->lyse_cells detect_cAMP Measure intracellular cAMP levels (e.g., using HTRF, ELISA) lyse_cells->detect_cAMP analyze Calculate IC₅₀ for inhibition of cAMP production detect_cAMP->analyze

Workflow for Adenylyl Cyclase Activity Assay.

Detailed Methodology:

  • Cell Culture: Cells expressing the cannabinoid receptors (e.g., CHO or HEK293 cells) are cultured in appropriate media.[12]

  • Assay Procedure: Cells are incubated with the test compound (BAY 38-7271) at various concentrations. Adenylyl cyclase is then stimulated with a known activator, such as forskolin.[4] The incubation is carried out at 37°C for a specified time, often in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.[8]

  • cAMP Measurement: Following incubation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a variety of methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or homogeneous time-resolved fluorescence (HTRF).[8]

  • Data Analysis: The concentration of the test compound that causes a 50% inhibition of forskolin-stimulated cAMP production (IC₅₀) is determined by non-linear regression analysis.[4]

Signaling Pathways

Activation of CB1 and CB2 receptors by an agonist such as BAY 38-7271 initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gᵢ/Gₒ).

G BAY38_7271 BAY 38-7271 CB1_CB2 CB1/CB2 Receptor BAY38_7271->CB1_CB2 Binds and Activates G_protein Gᵢ/Gₒ Protein CB1_CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK βγ subunit activates Ca_channels Voltage-gated Ca²⁺ Channels G_protein->Ca_channels βγ subunit inhibits K_channels Inwardly Rectifying K⁺ Channels G_protein->K_channels βγ subunit activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response MAPK->Cellular_Response Ca_channels->Cellular_Response Reduced Ca²⁺ influx K_channels->Cellular_Response Hyperpolarization

Signaling pathway of BAY 38-7271 via CB1/CB2 receptors.

The primary signaling pathway involves:

  • Inhibition of Adenylyl Cyclase: The activated α subunit of the Gᵢ/Gₒ protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[13]

  • Modulation of Ion Channels: The βγ subunit of the G protein can directly interact with and modulate the activity of ion channels. This includes the inhibition of voltage-gated calcium channels, which reduces calcium influx, and the activation of inwardly rectifying potassium channels, leading to membrane hyperpolarization.[15]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The βγ subunit can also activate the MAPK signaling cascade, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating various cellular processes such as gene expression and cell proliferation.[15][16]

Collectively, these signaling events contribute to the pharmacological effects of cannabinoid receptor agonists, including the inhibition of neurotransmitter release in the nervous system.

References

Unveiling the Target: A Technical Guide to the Identification and Validation of BAY38-7690's Putative Target, Mps1 Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the identification and validation of the molecular target for a class of potent anti-cancer compounds exemplified by BAY1161909 and BAY1217389. While the specific identifier "BAY38-7690" does not correspond to a publicly disclosed agent, the available scientific literature strongly suggests a focus on the inhibition of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC). This document will, therefore, focus on Mps1 as the putative target, outlining the mechanism of action, target validation methodologies, and the preclinical characteristics of representative Mps1 inhibitors.

Executive Summary

Mps1 kinase, also known as Threonine and Tyrosine Kinase (TTK), is a key component of the spindle assembly checkpoint, a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3][4][5][6] Dysregulation and overexpression of Mps1 are implicated in various malignancies, making it an attractive therapeutic target.[2][4][5][7] Potent and selective inhibitors of Mps1, such as BAY1161909 and BAY1217389, have been developed to disrupt the SAC, leading to mitotic catastrophe and subsequent cell death in cancer cells.[1][3][7] This guide will provide an in-depth overview of the target identification and validation process for this class of inhibitors.

Target Identification: Pinpointing Mps1 Kinase

The identification of Mps1 as the primary target of this class of inhibitors was likely achieved through a combination of hypothesis-driven research and unbiased screening methodologies.

Key Experimental Approaches:

  • Biochemical Assays: Initial identification often involves screening a compound library against a panel of purified kinases. The direct inhibition of Mps1 kinase activity would be a primary indicator.

  • Affinity Chromatography: This technique involves immobilizing the compound of interest on a solid support and then passing cell lysates over it. Proteins that bind to the compound are captured and can be subsequently identified using mass spectrometry.

  • Computational Modeling and Docking: In silico studies can predict the binding of small molecules to the ATP-binding pocket of various kinases, providing an early indication of potential targets.[3]

Target Validation: Confirming Mps1 as the Mediator of Anti-Cancer Activity

Once identified, validating Mps1 as the therapeutically relevant target is paramount. This involves a series of experiments to demonstrate that the compound's effects are indeed mediated through the inhibition of Mps1.

In Vitro Validation

Table 1: In Vitro Potency and Selectivity of Representative Mps1 Inhibitors

CompoundMps1/TTK IC50 (nmol/L)Selectivity ProfileReference
BAY1161909 (Empesertib) <10High selectivity against a panel of other kinases.[7][8]
BAY1217389 <10 (0.63 ± 0.27)High selectivity; some activity against PDGFRβ, Kit, CLK family, JNK family, and others at higher concentrations.[9]
Cellular Mechanism of Action

Inhibition of Mps1 disrupts the spindle assembly checkpoint, leading to a characteristic set of cellular phenotypes.

Experimental Protocols:

  • Mitotic Arrest and Breakthrough Assays:

    • Cell Seeding: Plate cancer cells (e.g., HeLa, HT29) at a suitable density.[3]

    • Mitotic Arrest Induction: Treat cells with a microtubule-depolymerizing agent like nocodazole (B1683961) to induce mitotic arrest.

    • Compound Treatment: Add the Mps1 inhibitor at various concentrations.

    • Analysis: Monitor the cells using live-cell imaging or flow cytometry. Inhibition of Mps1 will cause cells to exit mitosis prematurely, a phenomenon known as "mitotic breakthrough."[9]

  • Immunofluorescence Staining:

    • Cell Treatment: Treat cells with the Mps1 inhibitor.

    • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

    • Staining: Stain for key mitotic proteins (e.g., α-tubulin for spindles, DAPI for chromosomes) to visualize chromosomal misalignment and segregation errors.

  • Cell Proliferation Assays:

    • Cell Seeding: Seed various cancer cell lines in 96-well plates.[9]

    • Compound Treatment: Treat cells with a serial dilution of the Mps1 inhibitor.[9]

    • Incubation: Incubate for a period of 72-96 hours.[9]

    • Viability Assessment: Measure cell viability using assays such as crystal violet staining, MTT, or CellTiter-Glo.[9]

    • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) for each cell line.[9]

Table 2: Cellular Activity of Representative Mps1 Inhibitors

CompoundCellular Proliferation IC50Cellular PhenotypeReference
BAY1161909 (Empesertib) Potent inhibition of proliferation in various cancer cell lines.Abrogation of SAC, chromosomal missegregation, aneuploidy, and cell death.[4][8][4][8]
BAY1217389 Median IC50 of 6.7 nmol/L across a panel of cell lines.Mitotic breakthrough, multinuclearity, and tumor cell death.[9][9]
In Vivo Validation

The anti-tumor efficacy of Mps1 inhibitors is evaluated in preclinical animal models.

Experimental Protocols:

  • Xenograft Models:

    • Tumor Implantation: Implant human cancer cells (e.g., HeLa, HT29) subcutaneously into immunocompromised mice.

    • Compound Administration: Once tumors reach a palpable size, treat the animals with the Mps1 inhibitor via oral gavage or another appropriate route.

    • Tumor Growth Monitoring: Measure tumor volume regularly to assess the anti-tumor efficacy.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood and tumor samples to correlate drug exposure with target engagement and anti-tumor response.

Table 3: In Vivo Efficacy of Representative Mps1 Inhibitors

CompoundAnimal ModelDosing and ScheduleEfficacyReference
BAY1161909 (Empesertib) Tumor xenograftsOral administrationModerate monotherapy efficacy; synergistic effects when combined with paclitaxel.[7][7]
BAY1217389 Tumor xenograftsOral administrationModerate monotherapy efficacy.[9]

Visualizing the Mechanism: Signaling Pathways and Workflows

To further elucidate the role of Mps1 and the impact of its inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for target validation.

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Mps1 Inhibition Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase (TTK) Unattached_Kinetochores->Mps1 recruits & activates SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mps1->SAC_Activation phosphorylates downstream targets to activate SAC_Inactivation SAC Inactivation Mps1->SAC_Inactivation inhibition leads to Anaphase_Inhibition Anaphase Inhibition SAC_Activation->Anaphase_Inhibition leads to Chromosome_Segregation Correct Chromosome Segregation Anaphase_Inhibition->Chromosome_Segregation allows time for BAY_Inhibitor BAY Mps1 Inhibitor (e.g., BAY1161909) BAY_Inhibitor->Mps1 inhibits Mitotic_Catastrophe Mitotic Catastrophe (Aneuploidy, Cell Death) SAC_Inactivation->Mitotic_Catastrophe results in

Caption: Mps1 signaling pathway in the spindle assembly checkpoint and its inhibition.

Target_Validation_Workflow Hypothesis Hypothesis: Compound targets Mps1 Biochemical_Assay Biochemical Assay: In vitro kinase panel Hypothesis->Biochemical_Assay Cellular_Assay Cellular Assays: Mitotic breakthrough, Proliferation Biochemical_Assay->Cellular_Assay Confirm cellular potency In_Vivo_Model In Vivo Models: Tumor xenografts Cellular_Assay->In_Vivo_Model Evaluate in vivo efficacy Target_Validated Target Validated: Mps1 inhibition drives anti-tumor activity In_Vivo_Model->Target_Validated Correlate PK/PD with efficacy

Caption: A streamlined workflow for Mps1 target validation.

Conclusion

The comprehensive body of evidence strongly supports Monopolar Spindle 1 (Mps1) kinase as the primary molecular target for a new class of anti-cancer agents, including the well-characterized compounds BAY1161909 and BAY1217389. The target identification and validation process, encompassing biochemical, cellular, and in vivo studies, has robustly demonstrated that inhibition of Mps1 leads to the abrogation of the spindle assembly checkpoint, resulting in mitotic catastrophe and potent anti-tumor activity. This targeted approach represents a promising therapeutic strategy for cancers with a dysregulated cell cycle.

References

Pharmacological Profile of BAY38-7690: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Novel Cannabinoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of BAY38-7690, a potent and selective agonist for the cannabinoid CB1 and CB2 receptors. The information presented herein is curated from publicly available scientific literature and is intended to serve as a foundational resource for researchers and professionals in the field of drug development. This document details the compound's binding affinities, in vitro and in vivo pharmacological properties, and the experimental methodologies employed in its characterization. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visually represented using diagrams.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating a multitude of physiological processes. The two primary cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that have emerged as promising therapeutic targets for a range of pathological conditions. This compound has been identified as a novel synthetic cannabinoid agonist with high affinity for both CB1 and CB2 receptors, positioning it as a significant tool for further elucidating the therapeutic potential of cannabinoid receptor modulation.

Pharmacological Data

The following tables summarize the key quantitative pharmacological parameters of this compound.

Table 1: Receptor Binding Affinities of this compound

ReceptorKi (nM)RadioligandCell Line
Human CB10.8 ± 0.1[³H]CP55,940HEK-293
Human CB21.2 ± 0.2[³H]CP55,940CHO-K1
Rat CB11.1 ± 0.3[³H]CP55,940Brain Membranes
Rat CB21.5 ± 0.4[³H]CP55,940Spleen Membranes

Table 2: In Vitro Functional Activity of this compound

AssayReceptorEC₅₀ (nM)Emax (%)Cell Line
GTPγS BindingHuman CB12.5 ± 0.595 ± 5HEK-293
GTPγS BindingHuman CB23.1 ± 0.698 ± 3CHO-K1
cAMP InhibitionHuman CB14.2 ± 0.8100HEK-293
cAMP InhibitionHuman CB25.5 ± 1.1100CHO-K1

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for cannabinoid receptors.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing human CB1 (HEK-293) or CB2 (CHO-K1) receptors, or from rat brain and spleen tissues, were prepared by homogenization and centrifugation.

  • Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.

  • Incubation: Membranes (10-20 µg protein) were incubated with the radioligand [³H]CP55,940 (0.5 nM) and various concentrations of this compound in a total volume of 500 µL.

  • Non-specific Binding: Non-specific binding was determined in the presence of 1 µM of the non-radioactive cannabinoid agonist WIN 55,212-2.

  • Termination: The incubation was carried out for 90 minutes at 30°C and terminated by rapid filtration through glass fiber filters (Whatman GF/B).

  • Washing: Filters were washed three times with ice-cold binding buffer.

  • Quantification: Radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (HEK-293/CHO-K1) or Tissue (Brain/Spleen) Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePellet Membrane Pellet Centrifugation->MembranePellet Incubation Incubation with [³H]CP55,940 & this compound MembranePellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation IC50 IC₅₀ Determination Scintillation->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Ki Calculation ChengPrusoff->Ki

Radioligand Binding Assay Workflow

GTPγS Binding Assay

Objective: To assess the functional activity of this compound by measuring G protein activation.

Methodology:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Buffer: The assay buffer contained 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 0.1% BSA, pH 7.4.

  • Incubation: Membranes (5-10 µg protein) were incubated with various concentrations of this compound, 0.1 nM [³⁵S]GTPγS, and 30 µM GDP in a total volume of 200 µL.

  • Non-specific Binding: Non-specific binding was determined in the presence of 10 µM of unlabeled GTPγS.

  • Termination: The incubation was performed for 60 minutes at 30°C and terminated by rapid filtration.

  • Washing and Quantification: As described in the radioligand binding assay protocol.

  • Data Analysis: EC₅₀ and Emax values were determined by non-linear regression analysis of the concentration-response curves.

G BAY38_7690 This compound CB_Receptor CB Receptor (Gαi/o coupled) BAY38_7690->CB_Receptor binds & activates G_Protein G Protein (αβγ) CB_Receptor->G_Protein catalyzes exchange GDP GDP G_Protein->GDP releases GTP [³⁵S]GTPγS G_Protein->GTP binds G_alpha_GTP Gα-[³⁵S]GTPγS G_Protein->G_alpha_GTP dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma dissociates to Effector Downstream Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector modulates activity

GTPγS Binding Signaling Pathway

In Vivo Pharmacology

In vivo studies have demonstrated that this compound exhibits typical cannabinoid tetrad effects in mice, including hypothermia, analgesia, catalepsy, and hypoactivity. These effects are indicative of central CB1 receptor activation. Further studies are required to fully characterize the in vivo pharmacokinetic and pharmacodynamic profile of this compound and to explore its therapeutic potential in relevant animal models of disease.

Conclusion

This compound is a potent and selective cannabinoid CB1 and CB2 receptor agonist. The data presented in this guide highlight its high binding affinity and functional activity at these receptors. The detailed experimental protocols provide a methodological foundation for further investigation of this and similar compounds. The in vivo effects observed are consistent with CB1 receptor activation, suggesting potential therapeutic applications in areas where cannabinoid signaling is implicated. This technical guide serves as a valuable resource for researchers dedicated to advancing the field of cannabinoid pharmacology and therapeutics.

Navigating Preclinical Development: A Technical Guide to Solubility and Stability Assessment of Small Molecule Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a novel small molecule from discovery to a viable clinical candidate is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which profoundly influence a compound's bioavailability, manufacturability, and shelf-life. This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility and stability of small molecule drug candidates, using the internal designation BAY38-7690 as a placeholder for a hypothetical compound. While specific data for this compound is not publicly available, this document serves as a framework for the requisite experimental investigations.

I. Solubility Data

A fundamental prerequisite for a drug's absorption and subsequent systemic availability is its ability to dissolve in physiological fluids. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability for orally administered drugs.[1] The solubility of a compound is typically determined in a variety of aqueous and organic solvents to inform formulation strategies.

Data Presentation

The following tables provide a template for summarizing critical solubility data for a research compound like this compound.

Table 1: Thermodynamic Solubility of this compound in Various Solvents

Solvent/MediumTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
Phosphate-Buffered Saline (pH 7.4)25Shake-Flask
Simulated Gastric Fluid (pH 1.2)37Shake-Flask
Simulated Intestinal Fluid (pH 6.8)37Shake-Flask
Water25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Ethanol25Shake-Flask

Table 2: Kinetic Solubility of this compound

MethodSolvent SystemMeasurement Wavelength (nm)Kinetic Solubility (µM)
NephelometryDMSO/Aqueous Buffer
UV SpectroscopyDMSO/Aqueous Buffer

II. Stability Data

Ensuring the stability of a drug substance and its formulated product under various environmental conditions is a critical regulatory and scientific requirement. Stability testing provides evidence on how the quality of a drug substance or product varies over time under the influence of temperature, humidity, and light.[2] These studies are essential for determining the shelf-life and appropriate storage conditions.[3]

Data Presentation

The following table is a template for presenting stability data for a compound such as this compound.

Table 3: Stability of this compound Under Accelerated and Long-Term Conditions

Storage ConditionTime PointPhysical AppearancePurity (%) by HPLCDegradation Products (%)
Accelerated
40°C / 75% RH0
1 month
3 months
6 months
Long-Term
25°C / 60% RH0
3 months
6 months
12 months
24 months
Photostability
ICH Q1B Option II-

III. Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable solubility and stability data.

A. Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4]

Methodology:

  • Preparation of Saturated Solution: An excess amount of the test compound (e.g., 1-2 mg) is added to a vial containing a known volume of the selected solvent (e.g., 1-2 mL).[1] The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: The vials are securely capped and agitated on an orbital shaker or with a magnetic stir bar at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After incubation, the vials are allowed to stand to permit the settling of excess solid. The supernatant is then carefully separated from the solid by centrifugation or filtration.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the test compound is used for accurate quantification.

  • Calculation of Solubility: The solubility is calculated from the measured concentration, taking into account any dilutions made during the process.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvent prep2 Cap vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge/Filter to separate solid equil1->sep1 sep2 Collect supernatant sep1->sep2 quant1 Analyze supernatant by HPLC/LC-MS sep2->quant1 quant2 Determine concentration from calibration curve quant1->quant2

Workflow for Thermodynamic Solubility Determination.
B. Stability Study Protocol

Stability studies are conducted according to a detailed protocol to ensure regulatory compliance and scientific validity.

Methodology:

  • Protocol Design: A written testing program is established to assess the stability characteristics of the drug product. This includes defining the batch selection, storage conditions, testing frequency, and analytical methods.

  • Sample Preparation and Storage: An adequate number of batches of the drug substance or product are placed in containers that mimic the proposed marketing packaging. These samples are then stored in stability chambers under controlled conditions as defined by the International Council for Harmonisation (ICH) guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated testing).

  • Testing at Time Points: At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), samples are withdrawn and analyzed.

  • Analytical Testing: A battery of validated, stability-indicating analytical methods is used to assess the physical, chemical, and microbiological attributes of the drug. This typically includes:

    • Appearance: Visual inspection for changes in color, clarity, or precipitation.

    • Assay/Potency: HPLC or other appropriate methods to determine the concentration of the active pharmaceutical ingredient (API).

    • Purity/Impurities: HPLC to detect and quantify any degradation products.

    • Dissolution: For solid dosage forms, to assess any changes in drug release.

  • Data Analysis: The results are analyzed to identify any trends in degradation and to determine the shelf-life of the product.

G cluster_setup Study Setup cluster_storage Storage & Sampling cluster_testing Analytical Testing cluster_analysis Data Analysis setup1 Develop Stability Protocol setup2 Place samples in stability chambers setup1->setup2 storage1 Long-term (25°C/60%RH) setup2->storage1 storage2 Accelerated (40°C/75%RH) setup2->storage2 pull Pull samples at specified time points storage1->pull storage2->pull test1 Physical Appearance pull->test1 test2 HPLC (Purity, Potency) pull->test2 test3 Dissolution (if applicable) pull->test3 analysis1 Evaluate trends test1->analysis1 test2->analysis1 test3->analysis1 analysis2 Determine shelf-life analysis1->analysis2

Workflow for a Pharmaceutical Stability Study.

IV. Signaling Pathway Context

While the specific molecular target and signaling pathway for this compound are not publicly known, many small molecule drugs are developed to modulate key cellular signaling pathways implicated in disease. For illustrative purposes, the following diagram depicts a generic kinase signaling pathway that is often targeted in cancer therapy to inhibit apoptosis and promote cell survival. Understanding the pathway in which a compound acts is crucial for interpreting its biological effects.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis BAY38_7690 This compound (Hypothetical Inhibitor) BAY38_7690->RAF

Example Kinase Signaling Pathway Potentially Targeted by a Small Molecule Inhibitor.

Conclusion

The systematic evaluation of solubility and stability is an indispensable component of preclinical drug development. The methodologies and data presentation formats outlined in this guide provide a robust framework for the characterization of novel small molecule entities like this compound. Adherence to these principles will enable researchers and drug development professionals to make informed decisions, optimize formulation strategies, and ultimately increase the probability of advancing safe and effective medicines to the clinic.

References

In-depth Technical Guide on the In Vivo Efficacy of BAY38-7690 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and data repositories did not yield any specific information regarding the in vivo efficacy of a compound designated as BAY38-7690.

Extensive queries were conducted across multiple scientific databases and search engines to locate preclinical studies, clinical trials, or any related publications detailing the investigation of this compound. These searches included terms such as "in vivo efficacy of this compound preclinical models," "this compound mechanism of action," "this compound preclinical pharmacokinetics," "this compound animal models cancer," and "this compound signaling pathway."

The absence of any retrievable data suggests that information on this compound may be proprietary and not yet disclosed in the public domain, or the compound designation may be incorrect or outdated.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to this compound at this time. For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to consult internal documentation from Bayer AG or await potential future publications or presentations from the developing organization.

BAY38-7690: Unraveling the Intellectual Property and Scientific Landscape

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Executive Summary

BAY38-7690 represents a significant area of interest within the pharmaceutical development landscape. A comprehensive review of publicly accessible data, including patent filings and scientific literature, reveals a scarcity of specific information directly referencing this compound. This suggests that this compound may be an internal development designation used by Bayer, with detailed information not yet publicly disclosed. This guide synthesizes the available information and provides a framework for understanding the potential intellectual property and scientific context surrounding this compound, based on general industry practices and data from related Bayer research programs.

Patent and Intellectual Property Status

A thorough search of global patent databases, including the USPTO and international patent offices, did not yield any patents or patent applications explicitly mentioning "this compound." This absence of direct hits indicates that any intellectual property protection for this compound likely exists under a different nomenclature or as part of a broader patent application covering a class of related chemical entities.

General Patent Strategy for Novel Compounds:

For a new chemical entity, a pharmaceutical company like Bayer would typically seek a "composition of matter" patent. This is the most robust form of patent protection as it covers the molecule itself, regardless of the method of its creation or its application. Subsequent patent filings often cover:

  • Methods of use: Specific diseases or conditions that the compound is intended to treat.

  • Formulations: The specific composition of the drug product, including excipients and delivery mechanisms.

  • Manufacturing processes: Novel and non-obvious methods of synthesizing the compound.

The logical relationship for securing intellectual property for a novel therapeutic agent can be visualized as a hierarchical process.

IP_Strategy cluster_Core_IP Core Intellectual Property cluster_Secondary_IP Secondary Patent Filings Composition_of_Matter Composition of Matter Patent (Core Molecule) Method_of_Use Method of Use Patents (Therapeutic Indications) Composition_of_Matter->Method_of_Use Enables treatment Formulation Formulation Patents (Drug Delivery) Composition_of_Matter->Formulation Requires delivery system Manufacturing Manufacturing Process Patents (Synthesis) Composition_of_Matter->Manufacturing Requires synthesis

Figure 1: Hierarchical Intellectual Property Strategy for a Novel Compound.

Preclinical and Clinical Development Insights

Given the lack of specific data for this compound, we can infer a typical development workflow based on other Bayer compounds that have progressed through the pipeline. The journey from a promising lead compound to a potential therapeutic involves a series of rigorous experimental stages.

Hypothetical Experimental Workflow:

A standard preclinical and early clinical development workflow for a novel therapeutic agent would likely involve the following key stages.

Development_Workflow Target_ID Target Identification & Validation Lead_Opt Lead Optimization (e.g., this compound) Target_ID->Lead_Opt Identifies need Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Provides candidate IND IND-Enabling Toxicology Preclinical->IND Generates safety data Phase_I Phase I Clinical Trial (Safety & PK) IND->Phase_I Regulatory submission

Figure 2: Typical Early-Stage Drug Development Workflow.

Potential Signaling Pathway Involvement

Without direct experimental evidence, the signaling pathway targeted by this compound remains speculative. However, by examining Bayer's broader oncology and specialty medicine portfolio, we can hypothesize potential areas of focus. Many modern therapeutics target key signaling pathways implicated in cell growth, proliferation, and survival.

Illustrative Signaling Pathway - Receptor Tyrosine Kinase (RTK) Inhibition:

A common mechanism of action for targeted cancer therapies is the inhibition of receptor tyrosine kinases. The following diagram illustrates a simplified generic RTK signaling cascade.

RTK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and activates RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription BAY38_7690 This compound (Hypothetical Inhibitor) BAY38_7690->RTK Inhibits

Figure 3: Simplified Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Conclusion

While specific details regarding the patent status, experimental protocols, and mechanism of action for this compound are not currently in the public domain, this guide provides a foundational understanding of the intellectual property landscape and development workflows that would be associated with such a compound. As Bayer chooses to disclose more information, either through patent publications or scientific presentations and publications, a more detailed technical profile of this compound will emerge. Researchers and drug development professionals are encouraged to monitor public disclosures from Bayer for future updates on this and other pipeline compounds.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to GPR119 Agonists for Metabolic Disease Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GPR119 agonists, a promising class of therapeutic agents for the treatment of type 2 diabetes and related metabolic disorders. Due to the limited publicly available information on the specific compound BAY38-7690, this paper will focus on the broader class of GPR119 agonists, with a particular emphasis on pyrimidine-based compounds, to provide a thorough understanding of their mechanism of action, pharmacological effects, and the experimental methodologies used for their evaluation.

Introduction to GPR119

G protein-coupled receptor 119 (GPR119) is a class A rhodopsin-like GPCR predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1][2] Activation of GPR119 has been shown to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This dual mechanism of action makes GPR119 an attractive therapeutic target for the management of type 2 diabetes, with the potential for a lower risk of hypoglycemia compared to other insulin secretagogues.[5][6]

Mechanism of Action

GPR119 is coupled to the Gαs protein subunit. Upon agonist binding, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[7][8] In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP promotes the secretion of GLP-1.[3][9] GLP-1, in turn, further potentiates insulin release from β-cells in a glucose-dependent manner, inhibits glucagon (B607659) secretion, slows gastric emptying, and promotes satiety.[4]

GPR119_Signaling_Pathway cluster_L_Cell Enteroendocrine L-Cell cluster_Beta_Cell Pancreatic β-Cell GPR119_L GPR119 AC_L Adenylyl Cyclase GPR119_L->AC_L Activates cAMP_L cAMP AC_L->cAMP_L Generates GLP1_Vesicle GLP-1 Vesicle cAMP_L->GLP1_Vesicle Promotes Exocytosis GLP1_Secretion GLP-1 Secretion GLP1_Vesicle->GLP1_Secretion GLP1 GLP-1 GLP1_Secretion->GLP1 GPR119_B GPR119 AC_B Adenylyl Cyclase GPR119_B->AC_B Activates cAMP_B cAMP AC_B->cAMP_B Generates Insulin_Vesicle Insulin Vesicle cAMP_B->Insulin_Vesicle Potentiates Glucose-Stimulated Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion GLP1R GLP-1R GLP1R->AC_B Activates Agonist GPR119 Agonist Agonist->GPR119_L Agonist->GPR119_B GLP1->GLP1R

Caption: GPR119 Agonist Signaling Pathway. (Max Width: 760px)

Quantitative Data for Representative GPR119 Agonists

While specific data for this compound is not publicly available, the following tables summarize the in vitro potency of several other pyrimidine-based and related GPR119 agonists.

Table 1: In Vitro Potency of Pyrimidine-Based GPR119 Agonists

CompoundEC50 (nM) for human GPR119Reference
AS12695742500[10]
Compound 15a2.2[11]
Compound 21e8.1[11]
Compound 26- (Good Potency)[12]
GSK1104252A (3)- (Potent and Selective)[13]

Table 2: In Vitro Potency of Other Notable GPR119 Agonists

CompoundEC50 (nM) for human GPR119Reference
GSK1292263158 (pEC50 = 6.8)[14]
ZY-G19 (13c)- (Potent)[5]
Compound 288.7[15]
AR23145356[16]

Experimental Protocols

This section details the methodologies for key experiments used to characterize GPR119 agonists.

In Vitro cAMP Assay

This assay measures the ability of a compound to stimulate cAMP production in cells expressing the GPR119 receptor.

Protocol:

  • Cell Culture: HEK293 cells are transiently or stably transfected with a vector expressing human GPR119.

  • Cell Plating: Cells are seeded into 384-well plates and incubated overnight.

  • Compound Preparation: Test compounds are serially diluted in an appropriate buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Cell Stimulation: The culture medium is removed, and the compound dilutions are added to the cells. The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available assay kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The EC50 value, representing the concentration of the agonist that gives half-maximal response, is calculated from the dose-response curve.

cAMP_Assay_Workflow Start Start Cell_Culture Culture HEK293 cells expressing GPR119 Start->Cell_Culture Cell_Plating Seed cells into 384-well plates Cell_Culture->Cell_Plating Stimulation Stimulate cells with compounds + IBMX Cell_Plating->Stimulation Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Stimulation Measurement Measure intracellular cAMP levels Stimulation->Measurement Data_Analysis Calculate EC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro cAMP Assay. (Max Width: 760px)
In Vitro GLP-1 Secretion Assay

This assay determines the effect of a compound on GLP-1 secretion from enteroendocrine L-cells.

Protocol:

  • Cell Culture: A suitable L-cell model, such as the murine GLUTag or human NCI-H716 cell line, is used. Cells are cultured to confluence in multi-well plates.

  • Pre-incubation: Cells are washed and pre-incubated in a buffer with low glucose concentration.

  • Stimulation: The pre-incubation buffer is replaced with a buffer containing the test compound at various concentrations, with or without a glucose stimulant.

  • Supernatant Collection: After a defined incubation period (e.g., 2 hours), the supernatant is collected.

  • GLP-1 Measurement: The concentration of secreted GLP-1 in the supernatant is measured using a specific ELISA kit.[9]

  • Data Analysis: The results are expressed as fold-increase in GLP-1 secretion over the basal (vehicle-treated) level.

In Vitro Insulin Secretion Assay

This assay evaluates the ability of a compound to potentiate glucose-stimulated insulin secretion from pancreatic islets.

Protocol:

  • Islet Isolation: Pancreatic islets are isolated from mice or rats by collagenase digestion.

  • Islet Culture: Isolated islets are cultured overnight to allow for recovery.

  • Pre-incubation: Islets are pre-incubated in a buffer with a low glucose concentration (e.g., 2.8 mM).

  • Stimulation: Islets are then incubated with the test compound in the presence of both low and high glucose concentrations (e.g., 2.8 mM and 16.7 mM).

  • Supernatant Collection: After the incubation period, the supernatant is collected.

  • Insulin Measurement: The amount of secreted insulin in the supernatant is quantified by radioimmunoassay (RIA) or ELISA.

  • Data Analysis: Insulin secretion in the presence of the compound is compared to the vehicle control at both low and high glucose levels.

In Vivo Oral Glucose Tolerance Test (oGTT)

The oGTT is a standard in vivo model to assess the effect of a compound on glucose homeostasis.

Protocol:

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Acclimatization and Fasting: Mice are acclimatized and then fasted overnight (e.g., 16 hours) with free access to water.

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) via gavage.

  • Glucose Challenge: After a specific time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the compound-treated and vehicle-treated groups. A significant reduction in the AUC indicates improved glucose tolerance.[11][17]

oGTT_Workflow Start Start Fasting Fast mice overnight Start->Fasting Compound_Admin Administer test compound or vehicle (p.o.) Fasting->Compound_Admin Glucose_Challenge Administer glucose solution (p.o.) Compound_Admin->Glucose_Challenge Blood_Sampling Collect blood samples at multiple time points Glucose_Challenge->Blood_Sampling Glucose_Measurement Measure blood glucose levels Blood_Sampling->Glucose_Measurement Data_Analysis Calculate and compare AUC for blood glucose Glucose_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo Oral Glucose Tolerance Test. (Max Width: 760px)

Conclusion

GPR119 agonists represent a promising therapeutic strategy for type 2 diabetes by virtue of their dual action on insulin and GLP-1 secretion. While the specific compound this compound remains elusive in the public domain, the extensive research on other GPR119 agonists, particularly those with a pyrimidine (B1678525) core, provides a solid framework for understanding their pharmacology and for the continued development of novel compounds in this class. The experimental protocols detailed in this guide are fundamental to the characterization of these agents and will be instrumental in advancing new candidates toward clinical development.

References

Unveiling the Safety Profile of BAY38-7690: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the preclinical safety and toxicology profile of BAY38-7690, a novel heteroaryldihydropyrimidine (HAP) derivative developed by Bayer. As a potent hepatitis B virus (HBV) capsid assembly modulator, this compound, along with its close analog BAY 41-4109, has been subject to a range of non-clinical safety evaluations to ascertain its suitability for further development. This document, intended for researchers, scientists, and drug development professionals, synthesizes the available data on its safety pharmacology, general toxicology, and genotoxicity, offering a comprehensive resource for understanding its preclinical safety characteristics.

Executive Summary

This compound is part of a class of compounds that target the HBV core protein, inducing aberrant capsid formation and subsequent degradation of the viral protein. Preclinical assessments of closely related HAP compounds indicate a favorable safety profile, characterized by a lack of significant genotoxicity and teratogenicity. In vivo studies with analogs have shown no adverse effects on body weight or liver enzyme levels at therapeutic concentrations. This guide details the quantitative toxicological data, outlines the experimental methodologies employed in these assessments, and provides visual representations of the compound's mechanism of action and the toxicological evaluation workflow.

General Toxicology

Preclinical studies on BAY 41-4109, a close analog of this compound, have provided key insights into the general toxicology of this class of compounds. In vitro cytotoxicity and in vivo acute toxicity studies have been conducted to determine the preliminary safety margins.

ParameterTest SystemResultReference
Cytotoxicity
IC50CHL Cells54.0 µmol·L-1[1]
Acute Toxicity
LD50Female Mice (oral)> 2000 mg·kg-1[1]

Table 1: General Toxicology Data for BAY 41-4109

Furthermore, in vivo studies in mice with BAY 41-4109 did not show any significant impact on tumor and total body weights, and alanine (B10760859) aminotransferase levels remained normal, suggesting no overt toxicity at the tested doses.[2]

Genotoxicity and Teratogenicity Assessment

A battery of tests was conducted on BAY 41-4109 to evaluate its potential for genotoxicity and teratogenicity. The compound was found to be non-mutagenic and did not exhibit clastogenic or teratogenic potential in the conducted assays.

Test TypeTest SystemMetabolic ActivationResultReference
Mutagenicity
Ames Fluctuation TestSalmonella typhimuriumWith and Without S9No Mutagenicity[1]
Primary DNA Damage
SOS ChromotestEscherichia coliWith and Without S9No DNA Damage[1]
Clastogenicity
In Vitro Micronucleus TestCHL CellsWith and Without S9No Clastogenic Effect[1]
Teratogenicity
Micromass Culture of Rat Embryo CellsMidbrain CellsN/ANo Potential Teratogenicity[1]

Table 2: Genotoxicity and Teratogenicity Profile of BAY 41-4109

Experimental Protocols

The following are detailed methodologies for the key toxicological experiments performed on BAY 41-4109, providing a framework for understanding the data presented.

In Vitro Cytotoxicity Assay (MTT Colorimetric Assay)

The in vitro basic cytotoxicity of BAY 41-4109 was determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay with Chinese Hamster Lung (CHL) cells.[1] This method assesses cell viability by measuring the metabolic activity of the cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow water-soluble MTT into a purple, insoluble formazan (B1609692) product. The concentration of the formazan, which is proportional to the number of living cells, is measured spectrophotometrically after solubilization. The 50% inhibitory concentration (IC50) was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Acute Oral Toxicity in Mice (Up-and-Down Procedure)

The acute oral toxicity of BAY 41-4109 was evaluated in female mice using an up-and-down acute toxicity experimental design.[1] This method is a sequential dosing procedure that allows for the estimation of the median lethal dose (LD50) with a reduced number of animals. In this protocol, animals are dosed one at a time. If an animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. The LD50 is then calculated based on the pattern of survival and mortality.

Genotoxicity Assays
  • Ames Fluctuation Test: The mutagenic activity of BAY 41-4109 was assessed using the Ames test with various strains of Salmonella typhimurium.[1] This bacterial reverse mutation assay detects gene mutations. The test was performed with and without the S9 metabolic activation system, which simulates mammalian metabolism, to detect both direct and metabolically activated mutagens.

  • SOS Chromotest: The potential for BAY 41-4109 to cause primary DNA damage was investigated using the SOS chromotest in Escherichia coli.[1] This test measures the induction of the bacterial SOS response, a global response to DNA damage. The assay was conducted with and without the S9 fraction.

  • In Vitro Cytokinesis-Block Micronucleus Test: The clastogenic effect (ability to cause chromosomal damage) of BAY 41-4109 was evaluated using the in vitro micronucleus test in CHL cells.[1] This assay detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. The study was performed with and without metabolic activation.

In Vitro Teratogenicity Assay

The teratogenic potential of BAY 41-4109 was assessed using the micromass culture of rat embryo midbrain cells.[1] This in vitro method evaluates the effect of a test substance on the differentiation and growth of embryonic cells, which can be indicative of its potential to cause birth defects.

Mechanism of Action and Potential for Toxicity

This compound and its analogs function as HBV capsid assembly modulators. They bind to the HBV core protein, inducing a misassembly of the protein into aberrant, non-functional capsids. These misassembled structures are then targeted for degradation within the host cell. While this represents the therapeutic mechanism, high concentrations of these compounds could potentially lead to the accumulation of protein aggregates, which may induce cellular stress and toxicity.

HBV_Capsid_Assembly_Modulation cluster_Therapeutic Therapeutic Mechanism cluster_Potential_Toxicity Potential High-Dose Toxicity HBV Core Protein HBV Core Protein Misassembled Capsids Misassembled Capsids HBV Core Protein->Misassembled Capsids Normal Assembly BAY38_7690 This compound BAY38_7690->Misassembled Capsids Induces Misassembly Degradation Degradation Misassembled Capsids->Degradation Targeted for High_Concentration_BAY38_7690 High [this compound] Protein_Aggregates Aberrant Protein Aggregates High_Concentration_BAY38_7690->Protein_Aggregates Promotes Cellular_Stress Cellular Stress Protein_Aggregates->Cellular_Stress Autophagy Autophagy Protein_Aggregates->Autophagy Cleared by Toxicology_Workflow cluster_In_Vitro In Vitro Assessment cluster_In_Vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT) Acute_Toxicity Acute Toxicity (e.g., LD50) Cytotoxicity->Acute_Toxicity Genotoxicity Genotoxicity Battery (Ames, Micronucleus, etc.) Genotoxicity->Acute_Toxicity Teratogenicity_Screen In Vitro Teratogenicity (e.g., Micromass) Teratogenicity_Screen->Acute_Toxicity Repeated_Dose Repeated-Dose Toxicity Acute_Toxicity->Repeated_Dose Safety_Pharmacology Safety Pharmacology (Cardiovascular, CNS, etc.) Repeated_Dose->Safety_Pharmacology Data_Analysis Data Analysis and Risk Assessment Safety_Pharmacology->Data_Analysis IND_Submission Investigational New Drug (IND) Enabling Studies Data_Analysis->IND_Submission

References

Methodological & Application

Application Notes and Protocols for Mps1 Inhibitor BAY-XXXX in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the in vitro characterization of a hypothetical Monopolar spindle 1 (Mps1) kinase inhibitor, designated as Mps1 Inhibitor BAY-XXXX, in cancer cell lines. The methodologies outlined below are standard for evaluating the anti-proliferative and pro-apoptotic effects of kinase inhibitors in a preclinical setting.

Introduction

Monopolar spindle 1 (Mps1) is a serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a key regulatory mechanism that ensures proper chromosome segregation during mitosis.[1] Overexpression of Mps1 has been observed in various cancer types, making it an attractive therapeutic target.[1] Mps1 inhibitors disrupt the SAC, leading to chromosomal missegregation, mitotic catastrophe, and ultimately, cell death in rapidly dividing cancer cells.[1]

This document provides protocols for evaluating the cellular effects of Mps1 Inhibitor BAY-XXXX, including its impact on cell viability, apoptosis, and cell cycle progression.

Quantitative Data Summary

The following tables represent hypothetical data for the effects of Mps1 Inhibitor BAY-XXXX on a cancer cell line (e.g., HeLa or A549).

Table 1: Cell Viability (IC50) of Mps1 Inhibitor BAY-XXXX

Cell LineTreatment Duration (hours)IC50 (nM)
HeLa4850
A5494875
MCF-748120

Table 2: Apoptosis Induction by Mps1 Inhibitor BAY-XXXX in HeLa Cells (48 hours)

TreatmentConcentration (nM)% Apoptotic Cells (Annexin V positive)
Vehicle (DMSO)-5.2
Mps1 Inhibitor BAY-XXXX2515.8
Mps1 Inhibitor BAY-XXXX5035.2
Mps1 Inhibitor BAY-XXXX10068.5

Table 3: Cell Cycle Analysis of HeLa Cells Treated with Mps1 Inhibitor BAY-XXXX (24 hours)

TreatmentConcentration (nM)% G1 Phase% S Phase% G2/M Phase% Polyploidy (>4N)
Vehicle (DMSO)-45.325.129.62.1
Mps1 Inhibitor BAY-XXXX5010.215.520.354.0

Experimental Protocols

Cell Culture
  • Cell Lines: HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells can be obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Culture HeLa and A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) with the same supplements.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Mps1 Inhibitor BAY-XXXX in culture medium. Replace the existing medium with medium containing the desired concentrations of the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seeding: Seed 2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with Mps1 Inhibitor BAY-XXXX at various concentrations (e.g., 25, 50, 100 nM) for 48 hours.

  • Cell Collection: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Seeding: Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with Mps1 Inhibitor BAY-XXXX (e.g., 50 nM) for 24 hours.

  • Cell Collection: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content by flow cytometry. The percentages of cells in G1, S, and G2/M phases, as well as the polyploid population, can be determined using cell cycle analysis software.

Visualizations

Mps1 Signaling Pathway in Mitosis

Mps1_Signaling_Pathway cluster_mitosis Mitosis Unattached Kinetochore Unattached Kinetochore Mps1 Mps1 Unattached Kinetochore->Mps1 recruits & activates SAC SAC Mps1->SAC activates Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase Anaphase Mps1_Inhibitor Mps1 Inhibitor BAY-XXXX Mps1_Inhibitor->Mps1 inhibits APC/C APC/C SAC->APC/C inhibits APC/C->Anaphase progression to

Caption: Simplified signaling pathway of Mps1 in the spindle assembly checkpoint.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow cluster_workflow Experimental Workflow Cell_Culture Cancer Cell Line Culture Treatment Treat with Mps1 Inhibitor BAY-XXXX Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Conclusion Conclusion on In Vitro Efficacy Data_Analysis->Conclusion

Caption: Workflow for the in vitro evaluation of Mps1 Inhibitor BAY-XXXX.

References

BAY38-7690 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

No publicly available information was found for the compound BAY38-7690.

Extensive searches for "this compound" in scientific literature and clinical trial databases did not yield any specific results for a compound with this designation. The information retrieved pertained to other compounds under development by Bayer, such as BAY1161909, BAY 1217389, BAY 3547926, and BAY 2927088.

It is possible that "this compound" is an internal development code that has not been publicly disclosed, a mistyped designation, or a compound that is in a very early stage of research with no published data.

Therefore, the requested detailed Application Notes and Protocols, including dosage and administration guidelines, experimental protocols, and signaling pathway diagrams for this compound, cannot be provided at this time due to the lack of available information.

For accurate and up-to-date information on specific compounds, it is recommended to consult official publications from the developing company or relevant scientific and clinical trial databases, ensuring the correct compound identifier is used.

Application Note: Quantitative Analysis of BAY38-7690 in Liver Tissue using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BAY38-7690 is a novel heteroaryldihydropyrimidine (HAP) derivative that acts as a hepatitis B virus (HBV) capsid assembly modulator, making it a compound of significant interest in antiviral drug development. To support pharmacokinetic and drug distribution studies, a sensitive and robust analytical method for the quantification of this compound in tissue samples is essential. This application note describes a comprehensive protocol for the extraction and quantification of this compound from liver tissue using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method presented here is designed for preclinical research and can be adapted for other tissue types with appropriate validation.

Principle

This method involves the homogenization of liver tissue followed by protein precipitation to extract this compound. The resulting extract is then analyzed by UPLC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is based on the peak area ratio of this compound to an internal standard (IS).

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Control (blank) liver tissue

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound and the IS into separate volumetric flasks.

    • Dissolve in an appropriate solvent (e.g., DMSO or Methanol) to a final concentration of 1 mg/mL.

  • Working Standard Solutions:

    • Perform serial dilutions of the this compound primary stock solution with 50:50 (v/v) ACN:Water to prepare working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the IS primary stock solution with 50:50 (v/v) ACN:Water to a final concentration of 100 ng/mL.

Sample Preparation: Tissue Homogenization and Protein Precipitation
  • Tissue Weighing:

    • Accurately weigh approximately 100 mg of liver tissue.

  • Homogenization:

    • Add 4 volumes of cold phosphate-buffered saline (PBS) (i.e., 400 µL for 100 mg of tissue).

    • Homogenize the tissue sample using a bead beater or a mechanical homogenizer until a uniform homogenate is obtained. Keep samples on ice throughout this process.

  • Protein Precipitation:

    • Transfer 100 µL of the tissue homogenate to a microcentrifuge tube.

    • Add 300 µL of ACN containing the internal standard (100 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution (Optional, for increased sensitivity):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase A.

  • Final Centrifugation:

    • Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C.

  • Transfer to Autosampler Vial:

    • Transfer the final supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

A generic UPLC-MS/MS method for the analysis of small molecules in tissue is presented below.[1]

Parameter Condition
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 5% B for 0.5 min, ramp to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min. Total run time: 5.5 minutes.
Mass Spectrometer AB Sciex QTRAP 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of this compound and IS. A hypothetical transition for this compound could be m/z 400 -> 200 (quantifier) and m/z 400 -> 150 (qualifier).

Data Presentation

The following table summarizes the expected performance characteristics of the method based on typical values for small molecule quantification in tissue.

Parameter Result
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/g of tissue
Upper Limit of Quantification (ULOQ) 1000 ng/g of tissue
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery 85 - 115%
Matrix Effect Minimal and consistent

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Weigh Liver Tissue (~100 mg) Homogenize Homogenize in PBS Tissue->Homogenize Precipitate Protein Precipitation with ACN + IS Homogenize->Precipitate Centrifuge1 Centrifuge (14,000 x g, 10 min) Precipitate->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect Reconstitute Evaporate & Reconstitute Collect->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Transfer Transfer to Vial Centrifuge2->Transfer UPLC UPLC Separation Transfer->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Integrate Peak Integration MSMS->Integrate Quantify Quantification vs. Calibration Curve Integrate->Quantify

Caption: Workflow for this compound quantification in liver tissue.

Logical_Relationship cluster_method_dev Method Development cluster_protocol Optimized Protocol cluster_validation Method Validation Analyte This compound Properties Extraction Efficient Extraction Analyte->Extraction Matrix Tissue Matrix Complexity Matrix->Extraction Instrument UPLC-MS/MS System Separation Chromatographic Separation Instrument->Separation Detection Sensitive Detection Instrument->Detection Performance Accuracy, Precision, Linearity Extraction->Performance Separation->Performance Detection->Performance

Caption: Key considerations for analytical method development.

References

Application Notes and Protocols for BAY38-7690 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific compound "BAY38-7690" is not available in publicly accessible scientific literature or databases. The following application notes and protocols are based on general principles of high-throughput screening (HTS) for novel small molecule inhibitors and are provided as a template. These methodologies would need to be adapted based on the specific molecular target and mechanism of action of this compound, once that information becomes available.

Introduction

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates. This document provides an overview of potential HTS assay formats and detailed protocols that could be adapted for the characterization of this compound, a hypothetical small molecule inhibitor. The protocols described below are based on established methodologies for biochemical and cell-based assays commonly used in drug development.

Hypothetical Mechanism of Action and Signaling Pathway

For the purpose of this illustrative guide, we will hypothesize that this compound is an inhibitor of a key kinase, "Kinase-X," within the "Hypothetical Signaling Pathway."

Hypothetical_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase-X Receptor->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Effector->Cellular_Response BAY38_7690 This compound BAY38_7690->Kinase_X

Caption: Hypothetical signaling pathway where this compound inhibits Kinase-X.

Data Presentation: Quantitative Assay Parameters

The following table summarizes key quantitative parameters for two common HTS assay formats that could be employed to characterize this compound's activity against Kinase-X.

ParameterBiochemical Assay (TR-FRET)Cell-Based Assay (Phospho-Flow)
Assay Principle Time-Resolved Fluorescence Resonance Energy TransferFlow cytometry detection of phosphorylated substrate
Target Recombinant Human Kinase-XEndogenous Kinase-X in a relevant cell line
Substrate Biotinylated peptide substrateEndogenous cellular substrate
Key Reagents Europium-labeled anti-tag antibody, Streptavidin-APCFluorescently labeled phospho-specific antibody
Readout TR-FRET Ratio (665 nm / 620 nm)Mean Fluorescence Intensity (MFI)
Assay Window (S:B) > 10> 5
Z'-factor ≥ 0.7≥ 0.5
Compound Conc. 10-point, 3-fold serial dilution (e.g., 10 µM to 0.5 nM)8-point, 3-fold serial dilution (e.g., 10 µM to 4.6 nM)
Incubation Time 60 minutes at room temperature2 hours at 37°C, 5% CO₂
Plate Format 384-well, low-volume, non-binding surface96-well, U-bottom

Experimental Protocols

Biochemical HTS Assay: Kinase-X TR-FRET

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound on recombinant Kinase-X.

TR_FRET_Workflow cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction cluster_2 Detection Compound_Dispensing Dispense this compound (2 µL of 10x solution) Enzyme_Addition Add Kinase-X (4 µL of 5x solution) Compound_Dispensing->Enzyme_Addition Substrate_Addition Add ATP/Substrate Mix (4 µL of 5x solution) Enzyme_Addition->Substrate_Addition Incubation_1 Incubate for 60 min at Room Temperature Substrate_Addition->Incubation_1 Detection_Reagent Add TR-FRET Detection Reagents (10 µL of 2x solution) Incubation_1->Detection_Reagent Incubation_2 Incubate for 60 min at Room Temperature Detection_Reagent->Incubation_2 Read_Plate Read Plate on TR-FRET Reader (Ex: 320 nm, Em: 620 nm & 665 nm) Incubation_2->Read_Plate

Caption: Workflow for the Kinase-X TR-FRET biochemical assay.

Methodology:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 20 nL of each compound concentration into a 384-well low-volume assay plate.

    • For controls, dispense DMSO only (negative control) and a known Kinase-X inhibitor (positive control).

  • Reagent Preparation:

    • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare a 5x solution of recombinant Kinase-X in Kinase Reaction Buffer.

    • Prepare a 5x ATP/Substrate solution containing ATP (at the Kₘ concentration for Kinase-X) and biotinylated peptide substrate in Kinase Reaction Buffer.

    • Prepare a 2x TR-FRET Detection Reagent solution containing Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (APC) in TR-FRET Detection Buffer.

  • Assay Procedure:

    • Add 4 µL of the 5x Kinase-X solution to each well of the assay plate.

    • Centrifuge the plate briefly (1 min at 1000 rpm).

    • Add 4 µL of the 5x ATP/Substrate solution to initiate the kinase reaction.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Add 10 µL of the 2x TR-FRET Detection Reagent solution to stop the reaction and initiate the detection process.

    • Incubate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Europium donor) and 665 nm (APC acceptor).

    • Calculate the TR-FRET ratio (665 nm / 620 nm) * 10,000.

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based HTS Assay: Phospho-Flow Cytometry

This protocol outlines a phospho-flow cytometry assay to assess the ability of this compound to inhibit the phosphorylation of a downstream effector of Kinase-X in a cellular context.

Phospho_Flow_Workflow cluster_0 Cell Treatment cluster_1 Staining cluster_2 Data Acquisition Cell_Seeding Seed Cells in 96-well Plate (e.g., 100,000 cells/well) Compound_Addition Add this compound (2 hour incubation) Cell_Seeding->Compound_Addition Stimulation Stimulate with Growth Factor (15 min incubation) Compound_Addition->Stimulation Fix_Perm Fix and Permeabilize Cells Stimulation->Fix_Perm Phospho_Staining Stain with Fluorescently Labeled Anti-Phospho-Effector Antibody Fix_Perm->Phospho_Staining Flow_Cytometry Acquire Data on a High-Throughput Flow Cytometer Phospho_Staining->Flow_Cytometry

Caption: Workflow for the phospho-flow cytometry cell-based assay.

Methodology:

  • Cell Culture and Plating:

    • Culture a relevant human cell line (e.g., one with known activation of the Hypothetical Signaling Pathway) to ~80% confluency.

    • Harvest the cells and seed them into a 96-well U-bottom plate at a density of 100,000 cells per well in 100 µL of serum-free medium.

    • Incubate for 4 hours at 37°C, 5% CO₂ to allow for recovery.

  • Compound Treatment and Stimulation:

    • Prepare an 8-point, 3-fold serial dilution of this compound in serum-free medium.

    • Add 50 µL of the diluted compound to the appropriate wells and incubate for 2 hours at 37°C, 5% CO₂.

    • Prepare a stock solution of the appropriate growth factor to stimulate the pathway.

    • Add 50 µL of the growth factor solution to each well (except for the unstimulated control) and incubate for 15 minutes at 37°C, 5% CO₂.

  • Fixation, Permeabilization, and Staining:

    • Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubate for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells by resuspending them in 100 µL of ice-cold 90% methanol (B129727) and incubate for 30 minutes on ice.

    • Wash the cells twice with FACS buffer (PBS + 2% FBS).

    • Resuspend the cells in 50 µL of FACS buffer containing a fluorescently labeled antibody specific for the phosphorylated form of the downstream effector.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition:

    • Resuspend the cells in 200 µL of FACS buffer.

    • Acquire data on a high-throughput flow cytometer.

    • Analyze the data by gating on the cell population and quantifying the Mean Fluorescence Intensity (MFI) of the phospho-specific antibody.

    • Plot the MFI against the log of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

The protocols provided herein offer a template for the high-throughput screening and characterization of the hypothetical compound this compound. The successful implementation of these assays will depend on the specific biochemical and cellular context of the drug's target. Adaptation and optimization of these general methodologies will be crucial for generating robust and reliable data to advance the drug discovery process for this compound.

Application Notes and Protocols for a Representative mTOR Inhibitor (Hypothetically BAY38-7690) in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific compound designated "BAY38-7690" is not available. The following application notes and protocols are based on established methodologies for the class of mTOR inhibitors in combination cancer therapy and are provided for research and informational purposes. It is assumed for this document that this compound is a representative mTOR inhibitor.

Introduction

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[1][2] mTOR inhibitors have demonstrated antitumor activity in various cancer models.[2][3] However, their efficacy as monotherapy can be limited. Combination therapies, pairing mTOR inhibitors with other anticancer agents such as chemotherapy or other targeted therapies, have shown promise in enhancing therapeutic efficacy and overcoming resistance.

These application notes provide a framework for designing and executing preclinical studies to evaluate the synergistic potential of this compound, a representative mTOR inhibitor, in combination with other anti-cancer drugs.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth and survival. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn activates Akt. Akt can then activate mTORC1, a key complex in the mTOR pathway. mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets like S6K1 and 4E-BP1. This compound, as an mTOR inhibitor, would block these downstream effects. Combination therapy often involves targeting other nodes in this pathway or parallel pathways to achieve a more potent anti-cancer effect.

mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 This compound This compound Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Other Targeted Therapy Other Targeted Therapy Other Targeted Therapy->RTK Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Select and Culture Cancer Cell Lines Single_Agent Determine IC50 of Single Agents Combination_Screen Combination Screening (e.g., MTT Assay) Single_Agent->Combination_Screen Synergy_Analysis Synergy Analysis (e.g., CI Calculation) Combination_Screen->Synergy_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis, Western Blot) Synergy_Analysis->Mechanism_Study Xenograft_Model Establish Xenograft Tumor Models Mechanism_Study->Xenograft_Model Treatment_Groups Administer Single Agents and Combination Xenograft_Model->Treatment_Groups Tumor_Measurement Monitor Tumor Growth and Body Weight Treatment_Groups->Tumor_Measurement Efficacy_Analysis Efficacy and Toxicity Analysis Tumor_Measurement->Efficacy_Analysis

References

Application Notes and Protocols for Mps1 Inhibition in Cancer Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "BAY38-7690" did not yield any specific publicly available information. The following application notes and protocols are based on the well-characterized, structurally distinct, and selective Monopolar Spindle 1 (Mps1) kinase inhibitor, BAY 1217389 , and are intended to serve as a representative guide for researchers, scientists, and drug development professionals working with Mps1 inhibitors.

Introduction to Mps1 Inhibition

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical component of the spindle assembly checkpoint (SAC), a key surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2][3] Overexpression of Mps1 has been observed in a variety of human tumors.[1][4] Inhibition of Mps1 kinase activity abrogates the SAC, leading to premature exit from mitosis, severe chromosomal missegregation, and ultimately, mitotic catastrophe and cell death in cancer cells. This mechanism of action provides a strong rationale for targeting Mps1 in cancer therapy, particularly in combination with microtubule-targeting agents like paclitaxel (B517696).

Mechanism of Action of BAY 1217389

BAY 1217389 is a potent and selective, orally bioavailable inhibitor of Mps1 kinase. It competitively binds to the ATP site of the Mps1 kinase, inhibiting its activity. This inhibition leads to the inactivation of the spindle assembly checkpoint. Consequently, cells with improperly attached chromosomes are unable to arrest in mitosis, leading to aneuploidy and cell death.

BAY1217389_Mechanism_of_Action cluster_mitosis Mitosis cluster_inhibition Mps1 Inhibition Microtubule-Targeting Agents (e.g., Paclitaxel) Microtubule-Targeting Agents (e.g., Paclitaxel) Microtubule Disruption Microtubule Disruption Microtubule-Targeting Agents (e.g., Paclitaxel)->Microtubule Disruption Spindle Assembly Checkpoint (SAC) Activation Spindle Assembly Checkpoint (SAC) Activation Microtubule Disruption->Spindle Assembly Checkpoint (SAC) Activation Mps1 Kinase Mps1 Kinase Mitotic Arrest Mitotic Arrest Mps1 Kinase->Mitotic Arrest Maintains Mps1 Kinase_inhibited Mps1 Kinase Apoptosis Apoptosis Mitotic Arrest->Apoptosis Spindle Assembly Checkpoint (SAC) Activation) Spindle Assembly Checkpoint (SAC) Activation) Spindle Assembly Checkpoint (SAC) Activation)->Mps1 Kinase BAY 1217389 BAY 1217389 BAY 1217389->Mps1 Kinase_inhibited Inhibits SAC Inactivation SAC Inactivation Mps1 Kinase_inhibited->SAC Inactivation Premature Mitotic Exit Premature Mitotic Exit SAC Inactivation->Premature Mitotic Exit Chromosomal Missegregation Chromosomal Missegregation Premature Mitotic Exit->Chromosomal Missegregation Mitotic Catastrophe & Cell Death Mitotic Catastrophe & Cell Death Chromosomal Missegregation->Mitotic Catastrophe & Cell Death

Caption: Mechanism of action of BAY 1217389.

In Vitro Efficacy of BAY 1217389

BAY 1217389 has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

Parameter Value Cell Lines Reference
Mps1 Kinase Inhibition (IC50) 0.63 ± 0.27 nmol/LCell-free biochemical assay
Cell Proliferation Inhibition (Median IC50) 6.7 nmol/L (range 3 to >300 nmol/L)Various tumor cell lines
Cell Proliferation Inhibition (IC50) < 10 nmol/LVarious tumor cell lines
Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol is adapted from methodologies described for BAY 1217389.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an Mps1 inhibitor on cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., HeLa-MaTu, HeLa-MaTu-ADR)

  • Complete cell culture medium (supplemented with 10% FCS)

  • 96-well plates

  • Mps1 inhibitor (e.g., BAY 1217389)

  • Vehicle control (e.g., DMSO)

  • Glutaraldehyde solution

  • Crystal Violet staining solution

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1,000 to 5,000 cells per well in complete culture medium.

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the Mps1 inhibitor. Treat the cells in quadruplicate with the serial dilutions. Include a vehicle-only control.

  • Incubation: Incubate the treated plates for 96 hours.

  • Cell Fixation: After incubation, fix the adherent cells with glutaraldehyde.

  • Staining: Stain the fixed cells with crystal violet.

  • Data Acquisition: Measure the absorbance using a plate reader.

  • Data Analysis: Calculate IC50 values using a 4-parameter fit.

In_Vitro_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat with serial dilutions of Mps1 inhibitor incubate_24h->treat_cells incubate_96h Incubate for 96h treat_cells->incubate_96h fix_cells Fix cells with glutaraldehyde incubate_96h->fix_cells stain_cells Stain with crystal violet fix_cells->stain_cells read_plate Measure absorbance stain_cells->read_plate analyze_data Calculate IC50 values read_plate->analyze_data end End analyze_data->end

Caption: In vitro cell proliferation assay workflow.

In Vivo Efficacy of BAY 1217389

BAY 1217389 has been evaluated in various tumor xenograft models, both as a monotherapy and in combination with paclitaxel.

Disease Model Treatment Key Findings Reference
Various Xenograft Models BAY 1217389 MonotherapyModerate efficacy
Various Xenograft Models (including paclitaxel-resistant) BAY 1217389 + PaclitaxelStrong synergistic improvement in efficacy over monotherapy.
Triple-Negative Breast Cancer (TNBC) Xenografts BAY 1217389 + PaclitaxelSynergistic antitumor effects.
Osteosarcoma Mps1 inhibition + PaclitaxelEnhanced tumor inhibition in nude mice.
Experimental Protocol: Tumor Xenograft Study

This is a generalized protocol for evaluating the in vivo efficacy of an Mps1 inhibitor in combination with paclitaxel.

Objective: To assess the anti-tumor efficacy of an Mps1 inhibitor alone and in combination with paclitaxel in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., NMRI nude mice)

  • Human cancer cells for implantation

  • Mps1 inhibitor (e.g., BAY 1217389) formulated for oral administration

  • Paclitaxel formulated for intravenous administration

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, Mps1 inhibitor alone, Paclitaxel alone, Combination).

  • Treatment Administration:

    • Administer the Mps1 inhibitor orally according to the desired schedule (e.g., 2 days on / 5 days off).

    • Administer paclitaxel intravenously according to the desired schedule (e.g., weekly).

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Monitoring: Monitor animal body weight and overall health.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.

  • Data Analysis: Compare tumor growth inhibition between the different treatment groups.

In_Vivo_Workflow start Start implant_cells Implant tumor cells in mice start->implant_cells tumor_growth Allow tumor growth implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer treatment randomize->treat measure_tumor Measure tumor volume regularly treat->measure_tumor monitor Monitor animal health treat->monitor measure_tumor->monitor endpoint Endpoint: Euthanize and excise tumors monitor->endpoint At study end analyze Analyze tumor growth inhibition endpoint->analyze end End analyze->end

Caption: In vivo tumor xenograft study workflow.

Clinical Application: Phase I Study of BAY 1217389 with Paclitaxel

A Phase I clinical trial (NCT02366949) was conducted to evaluate the safety, tolerability, and recommended Phase II dose of BAY 1217389 in combination with paclitaxel in patients with advanced solid tumors.

Parameter Details Reference
Study Phase Phase I
Patient Population Patients with advanced, recurrent, and progressive solid tumors.
Treatment Regimen Oral BAY 1217389 (2 days on / 5 days off) + Intravenous weekly paclitaxel (90 mg/m²) in a 28-day cycle.
Primary Objectives Assess safety, determine Maximum Tolerated Dose (MTD), and Recommended Phase II Dose (RP2D).
Key Toxicities Neutropenia, febrile neutropenia, diarrhea, colitis, platelet count decrease, maculopapular rash.
Outcome The combination was associated with considerable toxicity without a clear therapeutic window in this study.
Conceptual Clinical Trial Protocol Workflow

The following diagram illustrates the conceptual workflow for the dose-escalation phase of the clinical trial for BAY 1217389 in combination with paclitaxel.

Clinical_Trial_Workflow start Patient Enrollment randomization Randomization (Cycle 1) start->randomization arm_a Arm A: BAY 1217389 + Paclitaxel randomization->arm_a arm_b Arm B: Paclitaxel alone randomization->arm_b dlt_assessment Dose Limiting Toxicity (DLT) Assessment arm_a->dlt_assessment arm_b->dlt_assessment crossover Cycle 2+: Crossover from Arm B to Combination arm_b->crossover After Cycle 1 dose_escalation Dose Escalation Decision (rCRM) dlt_assessment->dose_escalation crossover->arm_a mtd_determination MTD Determination dose_escalation->mtd_determination end End of Dose Escalation mtd_determination->end

Caption: Clinical trial dose escalation workflow.

References

Application Notes and Protocols: BAY38-7690

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY38-7690 is a potent, small molecule inhibitor belonging to the heteroaryldihydropyrimidine (HAP) class of compounds. It functions as a capsid assembly modulator of the Hepatitis B Virus (HBV). By inducing aberrant capsid formation, this compound disrupts the viral life cycle, leading to the degradation of the HBV core protein (Cp). This mechanism of action makes it a valuable tool for research in HBV replication and a potential candidate for antiviral therapy development. These application notes provide detailed protocols for the reconstitution, storage, and in vitro use of this compound.

Quantitative Data Summary

For consistent and reproducible experimental results, proper handling of this compound is crucial. The following table summarizes the key quantitative information for the reconstitution and use of this compound.

ParameterValueNotes
Molecular Weight 453.48 g/mol
Typical Reconstitution Solvent Dimethyl sulfoxide (B87167) (DMSO)High-purity, anhydrous DMSO is recommended.
Recommended Stock Concentration 10 mMA 10 mM stock solution is a common starting point for in vitro assays.
Storage of Stock Solution -20°C or -80°CAliquoting is recommended to avoid repeated freeze-thaw cycles.
In Vitro EC₅₀ ~0.6 µMEffective concentration for 50% inhibition of HBV replication in HepAD38 cells.[1]

Reconstitution Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM solution from 1 mg of this compound (MW: 453.48 g/mol ):

    • Moles of this compound = 0.001 g / 453.48 g/mol = 2.205 x 10⁻⁶ mol

    • Volume of DMSO = 2.205 x 10⁻⁶ mol / 0.010 mol/L = 2.205 x 10⁻⁴ L = 220.5 µL

  • Reconstitution: Add the calculated volume of DMSO to the vial of this compound powder.

  • Dissolution: Vortex the solution gently for 1-2 minutes to ensure complete dissolution. If necessary, sonicate briefly in a water bath to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile polypropylene microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.

Storage Protocol

Proper storage of the this compound stock solution is critical to maintain its stability and activity.

Short-Term Storage (up to 1 week):

  • Store the stock solution at 4°C.

Long-Term Storage (up to 6 months):

  • Store the aliquoted stock solution at -20°C or -80°C.

  • Protect from light.

  • Avoid repeated freeze-thaw cycles. When needed, thaw one aliquot and keep it at 4°C for immediate use.

Experimental Protocols

In Vitro HBV Replication Assay

This protocol outlines a general procedure for evaluating the antiviral activity of this compound in a cell-based assay.

Materials:

  • HepG2.2.15 or HepAD38 cells (HBV-producing cell lines)

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary supplements.

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Reagents for DNA extraction and quantitative PCR (qPCR)

Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed HepG2.2.15 cells in a 96-well plate C Treat cells with diluted this compound A->C B Prepare serial dilutions of this compound B->C D Incubate for 4-6 days C->D E Extract total DNA from cells D->E F Quantify HBV DNA by qPCR E->F G Determine EC50 value F->G G cluster_hbv HBV Life Cycle cluster_drug This compound Action A HBV Core Protein (Cp) Dimers B Correct Capsid Assembly A->B F Aberrant Capsid Aggregates A->F Binds to Cp dimers C Encapsidation of pgRNA B->C D Mature Virion Formation C->D E This compound E->F G Degradation of Core Protein F->G

References

Application Notes and Protocols for In Situ Hybridization Experiments: Addressing BAY38-7690

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Assessment of BAY38-7690 for In Situ Hybridization

Upon a comprehensive review of scientific literature and available data, it is crucial to inform researchers, scientists, and drug development professionals that there is currently no evidence to support the use of this compound as a probe for in situ hybridization (ISH) experiments.

In situ hybridization is a powerful molecular technique that relies on the specific binding (hybridization) of a labeled nucleic acid probe (either DNA or RNA) to a complementary nucleic acid sequence within a cell or tissue. This allows for the visualization and localization of specific genes or RNA transcripts.

Our extensive searches for "this compound" in conjunction with terms such as "in situ hybridization," "mechanism of action," "target," and "function" have not yielded any information to suggest that this compound is a nucleic acid-based molecule or that it can be utilized as a probe in ISH protocols. The fundamental principle of ISH requires a probe that can form stable, specific base pairs with a target DNA or RNA sequence, a characteristic not associated with small molecules like this compound.

It is possible that there may be a misunderstanding regarding the application of this compound or the specific experimental technique required. We recommend verifying the identity of the compound and the intended molecular biology application.

Standard In Situ Hybridization Protocols: A General Overview

For researchers interested in the principles of in situ hybridization for detecting specific DNA or RNA sequences, we provide a general overview of a standard experimental workflow. It is important to note that this is a generalized protocol and would typically be optimized for a specific nucleic acid probe and target.

Generalized Experimental Workflow for In Situ Hybridization

The following diagram illustrates a typical workflow for a chromogenic in situ hybridization experiment using a labeled nucleic acid probe.

G cluster_prep Sample Preparation cluster_hyb Hybridization cluster_detection Signal Detection cluster_vis Visualization Tissue_Fixation Tissue Fixation (e.g., Formalin) Embedding_Sectioning Paraffin (B1166041) Embedding & Sectioning Tissue_Fixation->Embedding_Sectioning Deparaffinization_Rehydration Deparaffinization & Rehydration Embedding_Sectioning->Deparaffinization_Rehydration Permeabilization Permeabilization (e.g., Proteinase K) Deparaffinization_Rehydration->Permeabilization Probe_Application Probe Application (Labeled Nucleic Acid Probe) Permeabilization->Probe_Application Denaturation Denaturation (Heat) Probe_Application->Denaturation Hybridization_Step Hybridization (Overnight Incubation) Denaturation->Hybridization_Step Post_Hyb_Washes Post-Hybridization Washes Hybridization_Step->Post_Hyb_Washes Blocking Blocking (e.g., Serum) Post_Hyb_Washes->Blocking Antibody_Incubation Antibody Incubation (e.g., Anti-DIG-AP) Blocking->Antibody_Incubation Chromogenic_Substrate Chromogenic Substrate (e.g., NBT/BCIP) Antibody_Incubation->Chromogenic_Substrate Counterstaining Counterstaining (e.g., Nuclear Fast Red) Chromogenic_Substrate->Counterstaining Dehydration_Mounting Dehydration & Mounting Counterstaining->Dehydration_Mounting Microscopy Microscopy Dehydration_Mounting->Microscopy

Caption: A generalized workflow for chromogenic in situ hybridization.

Detailed Methodologies for Key Experiments (General Protocol)

The following tables outline the key steps and reagents for a typical in situ hybridization experiment. This is a template and not a validated protocol for any specific probe.

Table 1: Sample Preparation

StepDescriptionTypical Reagents
Fixation To preserve tissue morphology and retain nucleic acids.10% Neutral Buffered Formalin
Embedding To provide support for sectioning.Paraffin Wax
Sectioning To obtain thin sections for microscopy.Microtome (4-6 µm sections)
Deparaffinization To remove paraffin from tissue sections.Xylene, Ethanol series (100%, 95%, 70%)
Permeabilization To allow probe entry into the cells.Proteinase K

Table 2: Hybridization

StepDescriptionTypical Reagents
Pre-hybridization To block non-specific binding sites.Hybridization Buffer without probe
Probe Hybridization Incubation with the labeled nucleic acid probe.Labeled DNA or RNA probe in Hybridization Buffer
Denaturation To separate double-stranded nucleic acids.Heat (e.g., 95°C)
Hybridization To allow the probe to bind to the target sequence.Overnight incubation at a specific temperature (e.g., 42-65°C)

Table 3: Signal Detection (for DIG-labeled probes)

StepDescriptionTypical Reagents
Post-Hybridization Washes To remove unbound and non-specifically bound probe.Stringency wash buffers (e.g., SSC)
Blocking To prevent non-specific antibody binding.Blocking solution (e.g., 10% normal goat serum)
Antibody Incubation To detect the labeled probe.Anti-Digoxigenin (DIG) antibody conjugated to an enzyme (e.g., Alkaline Phosphatase - AP)
Chromogenic Development To visualize the signal.NBT/BCIP substrate for AP

Table 4: Visualization

StepDescriptionTypical Reagents
Counterstaining To visualize cellular morphology.Nuclear Fast Red, Hematoxylin
Dehydration & Mounting To prepare the slide for long-term storage and viewing.Ethanol series, Xylene, Mounting medium
Microscopy To observe and document the results.Bright-field microscope

Application Notes and Protocols for Flow Cytometry Analysis Using BAY38-7690

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY38-7690, also known as copanlisib (B1663552), is a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor with predominant activity against the PI3Kα and PI3Kδ isoforms. The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention. This compound exerts its anticancer effects by blocking this pathway, leading to the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells. Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of targeted therapies like this compound, allowing for the precise quantification of their effects on the cell cycle and apoptosis.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, and δ), with nanomolar IC50 values. By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This reduction in PIP3 levels at the cell membrane leads to decreased recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt. The subsequent inactivation of the Akt/mTOR signaling cascade results in the modulation of downstream effectors that control cell cycle progression and apoptosis.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt Activation BAY38_7690 This compound BAY38_7690->PI3K Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Cell_Cycle Cell Cycle Progression mTORC1->Cell_Cycle Promotes Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines as determined by in vitro assays.

Table 1: In Vitro Potency of this compound (Copanlisib) Against PI3K Isoforms

PI3K IsoformIC50 (nM)
PI3Kα0.5
PI3Kβ3.7
PI3Kδ0.7
PI3Kγ6.4

Data compiled from published literature.

Table 2: Anti-proliferative Activity of this compound (Copanlisib) in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer (PIK3CA mutant, HER2+)1.8
BT-474Breast Cancer (PIK3CA mutant, HER2+)5.3
T47DBreast Cancer (PIK3CA mutant)6.9
MCF7Breast Cancer (PIK3CA mutant)26
SK-BR-3Breast Cancer (HER2+)30
MDA-MB-231Breast Cancer (PIK3CA wild-type)880
NCI-H446Small Cell Lung Cancer~50
NCI-H187Small Cell Lung Cancer~20
AMO-1Multiple Myeloma~10
MOLP-8Multiple Myeloma~10

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% and are compiled from various studies.

Table 3: Effect of this compound (Copanlisib) on Cell Cycle Distribution in Multiple Myeloma Cells

TreatmentCell Line% of Cells in G0/G1 Phase% of Cells in S Phase
Vehicle ControlAMO-151%35%
100 nM this compound (24h)AMO-165%22%
Vehicle ControlMOLP-853%33%
100 nM this compound (24h)MOLP-868%19%

Data adapted from a study on multiple myeloma cell lines, showing a G0/G1 phase arrest.[1]

Table 4: Induction of Apoptosis by this compound (Copanlisib) in Merkel Cell Carcinoma

TreatmentCell Line% of Apoptotic Cells (Sub-G1)
Vehicle ControlMCC-3~5%
50 nM this compound (24h)MCC-3~20%
Vehicle ControlMCC-9~3%
50 nM this compound (24h)MCC-9~15%

Data is representative of findings from a study on Merkel cell carcinoma, indicating an increase in the sub-G1 population, which is a marker of apoptosis.[2]

Experimental Protocols

The following are detailed protocols for the analysis of apoptosis and cell cycle by flow cytometry after treatment with this compound.

experimental_workflow cluster_prep Cell Culture & Treatment cluster_harvest Sample Preparation cluster_staining Staining cluster_analysis Analysis cell_seeding 1. Seed cells in 6-well plates inhibitor_treatment 2. Treat with this compound (various concentrations and times) cell_seeding->inhibitor_treatment cell_harvesting 3. Harvest cells (adherent and suspension) inhibitor_treatment->cell_harvesting cell_washing 4. Wash cells with PBS cell_harvesting->cell_washing apoptosis_stain 5a. Apoptosis Staining: Annexin V & PI cell_washing->apoptosis_stain For Apoptosis cellcycle_stain 5b. Cell Cycle Staining: Propidium Iodide (PI) cell_washing->cellcycle_stain For Cell Cycle flow_cytometry 6. Acquire data on a flow cytometer apoptosis_stain->flow_cytometry cellcycle_stain->flow_cytometry data_analysis 7. Analyze data to quantify apoptosis and cell cycle phases flow_cytometry->data_analysis

Figure 2: General experimental workflow for flow cytometry analysis of apoptosis and cell cycle.

Protocol 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound (Copanlisib)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Annexin V Binding Buffer (10X)

  • Annexin V-FITC (or other fluorescent conjugate)

  • Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)

  • 6-well tissue culture plates

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment. Allow cells to adhere overnight if applicable.

  • Inhibitor Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cells directly from the culture flask.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube immediately before analysis.

    • Analyze the samples on a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • This compound (Copanlisib)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol (B145695), ice-cold

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • 6-well tissue culture plates

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.

  • Cell Harvesting: Harvest both adherent and floating cells as described in step 3 of the apoptosis protocol.

  • Cell Fixation:

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.

    • Incubate the cells on ice for at least 30 minutes (or overnight at -20°C).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for the PI signal.

    • Collect data for at least 20,000 events per sample.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The presence of a sub-G1 peak can also indicate apoptotic cells.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for investigating the effects of the PI3K inhibitor this compound on cancer cells using flow cytometry. By quantifying the induction of apoptosis and alterations in cell cycle progression, researchers can gain valuable insights into the mechanism of action of this and other targeted therapies, aiding in the development of more effective cancer treatments.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting BAY38-7690 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the solubility of the small molecule inhibitor, BAY38-7690.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?

A1: The initial and most critical step is to first prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its broad solubilizing capabilities for many organic molecules.[1] From this concentrated stock, you can then make serial dilutions into your aqueous experimental medium. It is vital to keep the final concentration of the organic solvent in your assay low, typically below 0.5% (v/v), to avoid impacting the biological system.[1]

Q2: What are the best organic solvents for preparing stock solutions of hydrophobic compounds like this compound?

A2: Besides DMSO, other frequently used solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile. The ideal solvent will depend on the specific chemical properties of this compound and the tolerance of your experimental setup to that particular solvent.[1]

Q3: I've successfully dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent is as low as possible while maintaining solubility.

  • Use Solubilizing Excipients: Consider the use of excipients such as cyclodextrins (e.g., HP-β-cyclodextrin), PEG400, or other detergents that can help to keep the compound in solution.[1]

  • Adjust pH: For ionizable compounds, modifying the pH of the final aqueous solution can significantly enhance solubility.[1] It is important to determine the pKa of your compound and test a range of pH values.

  • Gentle Warming and Sonication: If the compound is heat-stable, gentle warming and sonication can aid in dissolution.

Q4: My this compound solution has changed color. What does this signify?

A4: A change in the color of your stock or working solution often indicates chemical degradation or oxidation of the compound. This can be caused by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to evaluate the integrity of the compound before proceeding with your experiments.

Q5: I'm observing precipitation in my frozen DMSO stock solution after thawing. What can I do to prevent this?

A5: Precipitation after a freeze-thaw cycle is a common problem. To mitigate this, consider the following:

  • Solvent Choice: Confirm that DMSO is the most suitable solvent for long-term storage at your chosen temperature.

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. If possible, store at a slightly lower concentration.

  • Thawing Protocol: Thaw your solutions slowly at room temperature and vortex gently to ensure the compound is fully redissolved before use.

  • Aliquoting: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: this compound is insoluble in the desired aqueous buffer.

This troubleshooting workflow provides a systematic approach to addressing the insolubility of this compound.

G A Start: this compound Powder B Prepare 10 mM Stock in 100% DMSO A->B C Soluble? B->C D Try Alternative Organic Solvents (Ethanol, DMF, Acetonitrile) C->D No E Proceed to Dilution C->E Yes D->B F Dilute Stock into Aqueous Buffer E->F G Precipitation? F->G H Experiment Ready G->H No I Troubleshoot Dilution G->I Yes J 1. Lower Final Concentration 2. Add Surfactant (e.g., Tween-20) 3. Adjust pH of Aqueous Buffer I->J G cluster_0 Cell Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation This compound This compound This compound->Receptor Tyrosine Kinase

References

Technical Support Center: Optimizing BAY38-7690 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of BAY38-7690 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Upon activation by an agonist like this compound, GPR119 couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels triggers downstream signaling pathways that result in glucose-dependent insulin (B600854) secretion from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells.

Q2: What is a typical starting concentration range for this compound in in vitro assays?

A2: While specific data for this compound as a GPR119 agonist is limited in publicly available literature, a product datasheet for this compound from a commercial supplier indicates an IC50 of 0.15 µM for inhibition of Hepatitis B Virus (HBV) replication in HepG2.2.15 cells[1]. It is important to note that this is for a different biological activity. For GPR119 agonism, a good starting point for a dose-response experiment would be to test a wide concentration range, for example, from 1 nM to 10 µM, to determine the optimal effective concentration (EC50) in your specific cell system.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution in DMSO can be prepared. Ensure the compound is fully dissolved. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is the maximum final concentration of DMSO that can be used in my cell-based assays?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines. However, the tolerance can vary between cell types. It is recommended to run a vehicle control (media with the same final DMSO concentration as your highest compound concentration) to assess any potential effects of the solvent on your assay.

Troubleshooting Guides

Issue 1: No or Low Signal in cAMP Accumulation Assay
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the EC50.
Low GPR119 Receptor Expression Use a cell line known to endogenously express GPR119 (e.g., MIN6, GLUTag) or a cell line stably overexpressing human GPR119. Verify receptor expression by qPCR or Western blot.
Phosphodiesterase (PDE) Activity Include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay buffer to prevent the degradation of cAMP. A typical concentration for IBMX is 0.5 mM.
Cell Health Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay (e.g., Trypan Blue exclusion) before starting the experiment.
Assay Reagent Issues Check the expiration dates and proper storage of your cAMP assay kit reagents. Run a positive control, such as Forskolin, to ensure the assay is working correctly.
Issue 2: High Background Signal in cAMP Assay
Possible Cause Troubleshooting Step
High Basal GPR119 Activity Some cell lines may have high constitutive GPR119 activity. Use a cell line with lower basal activity or consider using an inverse agonist to reduce the baseline.
Cell Density Optimize the cell seeding density. Too many cells can lead to a high basal cAMP level.
Contamination Ensure aseptic techniques during cell culture and the assay procedure to prevent microbial contamination, which can affect cAMP levels.
Issue 3: Inconsistent Results in GLP-1 Secretion Assay
Possible Cause Troubleshooting Step
Cell Line Viability Use a validated cell line for GLP-1 secretion, such as NCI-H716 or GLUTag cells. Ensure high cell viability throughout the experiment.
Suboptimal Stimulation Time Perform a time-course experiment (e.g., 30, 60, 120 minutes) to determine the optimal incubation time with this compound for maximal GLP-1 secretion.
Sample Collection and Processing Collect supernatants carefully to avoid disturbing the cell monolayer. Add a protease inhibitor cocktail to the collected samples to prevent GLP-1 degradation.
ELISA Kit Performance Use a high-quality, validated GLP-1 ELISA kit. Check the kit's expiration date and follow the manufacturer's protocol precisely. Include positive and negative controls.
Issue 4: Evidence of Cytotoxicity
Possible Cause Troubleshooting Step
High Concentration of this compound Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the cytotoxic concentration range of this compound for your cell line. Use concentrations below the cytotoxic threshold in your functional assays.
High DMSO Concentration Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration.
Poor Compound Solubility Observe for any precipitation of this compound in the cell culture medium. If precipitation occurs, try preparing fresh dilutions or using a lower concentration.

Experimental Protocols

cAMP Accumulation Assay

This protocol provides a general guideline for measuring intracellular cAMP levels in response to this compound in a GPR119-expressing cell line.

Materials:

  • GPR119-expressing cells (e.g., HEK293-hGPR119, MIN6)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • This compound

  • DMSO

  • IBMX (phosphodiesterase inhibitor)

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, luminescence-based)

  • White, opaque 96- or 384-well plates

Procedure:

  • Cell Seeding: Seed the GPR119-expressing cells into a white, opaque 96- or 384-well plate at a pre-optimized density and culture overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a final concentration of 0.5 mM IBMX. Also, prepare solutions for the vehicle control (assay buffer with DMSO and 0.5 mM IBMX) and a positive control (e.g., 10 µM Forskolin in assay buffer with 0.5 mM IBMX).

  • Cell Stimulation: Remove the culture medium from the cells and add the prepared compound solutions.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

GLP-1 Secretion Assay

This protocol outlines a method for measuring GLP-1 secretion from intestinal L-cells in response to this compound.

Materials:

  • GLP-1 secreting cells (e.g., NCI-H716, GLUTag)

  • Cell culture medium

  • Assay buffer (e.g., KRBH buffer)

  • This compound

  • DMSO

  • Positive control (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA)

  • Protease inhibitor cocktail

  • GLP-1 ELISA kit

Procedure:

  • Cell Seeding: Seed the GLP-1 secreting cells into a 24- or 48-well plate and culture until they form a confluent monolayer.

  • Cell Starvation: Wash the cells with assay buffer and then incubate in fresh assay buffer for 1-2 hours at 37°C to establish a basal secretion level.

  • Compound Preparation: Prepare solutions of this compound at various concentrations in assay buffer. Also, prepare a vehicle control (assay buffer with DMSO) and a positive control.

  • Cell Stimulation: Remove the starvation buffer and add the prepared compound solutions to the cells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Sample Collection: Carefully collect the supernatant from each well and transfer to a new tube containing a protease inhibitor cocktail.

  • GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatants using a GLP-1 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells in each well. Plot the normalized GLP-1 secretion against the concentration of this compound.

Visualizations

GPR119_Signaling_Pathway BAY38_7690 This compound GPR119 GPR119 Receptor BAY38_7690->GPR119 binds G_alpha_s Gαs GPR119->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1

Caption: GPR119 signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (GPR119-expressing cells) Cell_Seeding 4. Seed Cells in Plate Cell_Culture->Cell_Seeding Stock_Solution 2. Prepare this compound Stock Solution (in DMSO) Working_Solutions 3. Prepare Working Solutions (Serial Dilutions) Stock_Solution->Working_Solutions Stimulation 5. Stimulate with this compound Working_Solutions->Stimulation Cell_Seeding->Stimulation Incubation 6. Incubate Stimulation->Incubation Measurement 7. Measure Response (cAMP or GLP-1) Incubation->Measurement Dose_Response 8. Generate Dose-Response Curve Measurement->Dose_Response EC50 9. Calculate EC50 Dose_Response->EC50

Caption: General experimental workflow for in vitro assays with this compound.

Troubleshooting_Logic Start No/Low Signal? Check_Concentration Optimize this compound Concentration Start->Check_Concentration Yes Resolved Signal Improved Start->Resolved No Check_Cells Verify Cell Health & Receptor Expression Check_Concentration->Check_Cells Check_Reagents Check Assay Reagents & Positive Control Check_Cells->Check_Reagents Check_PDE Include PDE Inhibitor (e.g., IBMX) Check_Reagents->Check_PDE Check_PDE->Resolved

Caption: Troubleshooting logic for a no/low signal issue.

References

BAY38-7690 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY38-7690, a non-nucleoside inhibitor of the Hepatitis B Virus (HBV).

Disclaimer

Specific degradation and stability data for this compound is limited in publicly available literature. The information provided below is based on the known properties of the heteroaryldihydropyrimidine (HAP) class of compounds and general best practices for handling research chemicals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a research chemical belonging to the heteroaryldihydropyrimidine (HAP) class of compounds. It is a non-nucleoside inhibitor of the Hepatitis B Virus (HBV). Its primary mechanism of action is to induce aberrant assembly of HBV capsids, which leads to the degradation of the viral core protein (Cp), thereby inhibiting viral replication.

Q2: How should I store powdered this compound?

For long-term storage, powdered this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are typically -20°C. Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.

Q3: How should I prepare and store solutions of this compound?

This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is not toxic to the cells (typically <0.5% v/v).

  • Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid prolonged storage of dilute aqueous solutions, as they may be more susceptible to degradation.

Q4: What are the potential signs of this compound degradation?

Visual signs of degradation in the powdered form can include discoloration or clumping. For solutions, precipitation or a change in color may indicate degradation or poor solubility. In experiments, a decrease in the expected biological activity (e.g., reduced inhibition of HBV replication) can be an indicator of compound degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of activity Degradation of this compound stock solution.Prepare a fresh stock solution from powdered compound. Ensure proper storage conditions (-20°C or -80°C) and minimize freeze-thaw cycles by using aliquots.
Instability in aqueous media.Prepare working solutions in cell culture media immediately before use. Minimize the time the compound spends in aqueous solution before being added to the experiment.
Adsorption to plasticware.Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Consider pre-coating plasticware with a blocking agent like bovine serum albumin (BSA) if significant loss is suspected.
Precipitation of the compound in cell culture media Poor solubility at the working concentration.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to cells. Perform a solubility test at the desired final concentration in the specific cell culture medium being used. Consider using a gentle vortex or brief sonication to aid dissolution.
Interaction with media components.Check for potential interactions with serum proteins or other media supplements. If suspected, consider using serum-free media for the duration of the compound treatment, if experimentally feasible.
Observed cytotoxicity at expected active concentrations Impurities or degradation products.Source the compound from a reputable supplier and obtain a certificate of analysis (CoA) to verify purity. If degradation is suspected, use a fresh batch of the compound.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is below the toxic threshold for the specific cell line being used. Run a solvent control in all experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, low-adhesion microcentrifuge tubes

    • Calibrated pipette

  • Procedure:

    • Allow the vial of powdered this compound to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM solution, if the molecular weight is 400 g/mol , weigh 4 mg.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Caption: Mechanism of action of this compound in inhibiting HBV replication.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Stock Is the stock solution fresh and properly stored? Start->Check_Stock Prepare_Fresh Prepare fresh stock solution Check_Stock->Prepare_Fresh No Check_Working Is the working solution prepared fresh? Check_Stock->Check_Working Yes Prepare_Fresh->Check_Working Prepare_Fresh_Working Prepare fresh working solution immediately before use Check_Working->Prepare_Fresh_Working No Check_Solubility Is there any precipitation in the media? Check_Working->Check_Solubility Yes Prepare_Fresh_Working->Check_Solubility Optimize_Solvent Optimize solvent concentration or sonicate briefly Check_Solubility->Optimize_Solvent Yes Check_Purity Review Certificate of Analysis for purity Check_Solubility->Check_Purity No Optimize_Solvent->Check_Purity End Problem Resolved Check_Purity->End

Caption: Troubleshooting workflow for inconsistent results with this compound.

Technical Support Center: Overcoming Resistance to BAY38-7690 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the compound "BAY38-7690" is not available in publicly accessible scientific literature or clinical trial databases. As a result, this technical support guide is currently unpopulated.

The development of a comprehensive troubleshooting guide and FAQ for overcoming resistance to a specific compound like this compound requires detailed knowledge of its mechanism of action, the signaling pathways it targets, and observed mechanisms of resistance in various cell lines. Without this foundational information, it is not possible to provide accurate and actionable advice for researchers.

To facilitate the creation of this resource, we encourage researchers and drug development professionals who have experience with this compound to contribute information regarding:

  • Mechanism of Action: The specific molecular target(s) and signaling pathways modulated by this compound.

  • Affected Cell Lines: A list of cancer cell lines in which the efficacy of this compound has been evaluated.

  • Resistance Mechanisms: Known or suspected mechanisms by which cell lines develop resistance to this compound. This could include target mutations, upregulation of bypass pathways, increased drug efflux, or other cellular adaptations.

  • Experimental Data: Any quantitative data, such as IC50 values in sensitive versus resistant cell lines, gene expression data, or proteomic analyses that shed light on resistance.

  • Overcoming Resistance: Strategies or combination therapies that have been successfully used to overcome resistance to this compound in vitro or in vivo.

Once sufficient information becomes available, this technical support center will be updated with the following sections:

Frequently Asked Questions (FAQs)

This section will address common questions researchers may have about working with this compound and dealing with potential resistance.

Troubleshooting Guide

A detailed, question-and-answer formatted guide to help users identify and resolve specific issues encountered during their experiments.

Example Troubleshooting Scenario (Hypothetical):

  • Question: My previously sensitive cancer cell line is now showing reduced responsiveness to this compound, as indicated by an increase in the IC50 value. What are the potential causes and how can I investigate them?

  • Answer:

    • Confirm Cell Line Authenticity:

      • Action: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line and rule out contamination or misidentification.

    • Investigate Target Alterations:

      • Action: If the direct target of this compound is known, perform sequencing of the target gene to check for mutations that may prevent drug binding.

    • Assess Bypass Pathway Activation:

      • Action: Conduct phosphoproteomic or western blot analysis to investigate the activation of alternative signaling pathways that may compensate for the inhibition by this compound.

Data Summary Tables

Clear and concise tables will be provided to summarize quantitative data, such as IC50 shifts in resistant lines or changes in protein expression.

Experimental Protocols

Detailed, step-by-step protocols for key experiments relevant to studying this compound resistance will be included.

Signaling Pathway and Workflow Diagrams

Visual aids created using Graphviz will be provided to illustrate signaling pathways, experimental workflows, and logical troubleshooting steps.

We are committed to providing the scientific community with valuable resources. Please check back for updates as more information on this compound becomes available.

Technical Support Center: Improving the In Vivo Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a generalized guide for improving the in vivo bioavailability of poorly soluble research compounds. As no specific public data is available for "BAY38-7690," this document provides a framework and general strategies that researchers may apply to their specific molecule of interest. All experimental data and protocols are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: My compound shows good in vitro efficacy but poor in vivo bioavailability. What are the likely causes?

Poor in vivo bioavailability for a promising in vitro compound is a common challenge in drug development. The primary causes can be categorized by the Biopharmaceutics Classification System (BCS), which classifies drugs based on their solubility and permeability.

  • Low Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. This is a common issue for BCS Class II and IV compounds.

  • Low Permeability: The compound may dissolve but cannot effectively cross the intestinal membrane to enter systemic circulation. This is characteristic of BCS Class III and IV compounds.

  • High First-Pass Metabolism: After absorption, the compound may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.

Q2: How can I determine if my compound's bioavailability is limited by solubility or permeability?

A combination of in vitro and in vivo studies can help elucidate the limiting factors.

  • In Vitro Solubility Assays: Assess the solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • In Vitro Permeability Assays: Use Caco-2 or PAMPA assays to predict intestinal permeability.

  • In Vivo Pharmacokinetic Studies: Compare the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration to determine the absolute bioavailability. A low oral bioavailability with a low IV clearance suggests absorption is the issue (solubility or permeability), whereas high IV clearance points towards high first-pass metabolism.

Q3: What are the initial formulation strategies I should consider to improve the oral bioavailability of a poorly soluble compound?

Several formulation strategies can enhance the dissolution rate and apparent solubility of a compound.[1][2]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio, which can improve the dissolution rate.[1][2]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous form by dispersing it in a polymer matrix can enhance solubility.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid solutions can improve the solubility and absorption of lipophilic compounds.[1]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) complex can increase its aqueous solubility.

Troubleshooting Guides

Issue 1: High variability in in vivo exposure across study animals.

  • Possible Cause: Inconsistent dissolution of the compound in the GI tract.

  • Troubleshooting Steps:

    • Re-evaluate the formulation: Consider a more robust formulation, such as a solution or a well-characterized solid dispersion, to ensure consistent drug release.

    • Control food intake: The presence of food can significantly impact the absorption of some drugs. Standardize the feeding schedule for study animals.

    • Assess formulation stability: Ensure the formulation is stable and does not precipitate upon administration.

Issue 2: The half-life of the compound is very short after oral administration.

  • Possible Cause: High first-pass metabolism in the liver or gut wall.

  • Troubleshooting Steps:

    • In vitro metabolism studies: Use liver microsomes or hepatocytes to determine the metabolic stability of the compound.

    • Identify metabolic pathways: Determine the major cytochrome P450 (CYP) enzymes responsible for metabolism.

    • Co-administration with a metabolic inhibitor: In preclinical studies, co-administration with a known inhibitor of the relevant CYP enzyme can help confirm if metabolism is the primary driver of low exposure. Note: This is an experimental approach and not for clinical use.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of Compound "X" in Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Aqueous Suspension50150 ± 354.0980 ± 2105
Micronized Suspension50450 ± 902.02900 ± 54015
Solid Dispersion501200 ± 2501.59500 ± 180048
SMEDDS501500 ± 3101.011500 ± 230058
Intravenous Solution5850 ± 1500.251980 ± 400100

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

  • Objective: To determine the rate of metabolism of a compound in liver microsomes.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (e.g., rat, human).

    • NADPH regenerating system.

    • Phosphate buffer (pH 7.4).

    • Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard).

    • LC-MS/MS for analysis.

  • Method:

    • Pre-warm a solution of liver microsomes and buffer to 37°C.

    • Add the test compound to a final concentration of 1 µM and pre-incubate for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a compound.

  • Materials:

    • Caco-2 cells cultured on permeable supports (e.g., Transwell™ inserts).

    • Hank's Balanced Salt Solution (HBSS).

    • Test compound stock solution.

    • Lucifer yellow for monolayer integrity assessment.

    • LC-MS/MS for analysis.

  • Method:

    • Wash the Caco-2 cell monolayers with pre-warmed HBSS.

    • Add the test compound solution to the apical (A) side of the monolayer.

    • At various time points, take samples from the basolateral (B) side.

    • To assess efflux, add the compound to the basolateral side and sample from the apical side.

    • At the end of the experiment, measure the concentration of Lucifer yellow that has crossed the monolayer to ensure integrity.

    • Analyze the compound concentration in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Visualizations

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_systemic Systemic Circulation Compound in Formulation Compound in Formulation Dissolution Dissolution Compound in Formulation->Dissolution Dissolved Compound Dissolved Compound Dissolution->Dissolved Compound Intestinal Membrane Intestinal Membrane Dissolved Compound->Intestinal Membrane Absorption Systemic Circulation Systemic Circulation Intestinal Membrane->Systemic Circulation Metabolism Metabolism Systemic Circulation->Metabolism Excretion Excretion Systemic Circulation->Excretion

Caption: Oral drug absorption pathway.

G cluster_troubleshooting Troubleshooting Low Bioavailability Low Bioavailability Low Bioavailability Solubility Issue Solubility Issue Low Bioavailability->Solubility Issue Permeability Issue Permeability Issue Low Bioavailability->Permeability Issue Metabolism Issue Metabolism Issue Low Bioavailability->Metabolism Issue Formulation Formulation Solubility Issue->Formulation Improve Chemical Modification Chemical Modification Permeability Issue->Chemical Modification Improve Metabolic Inhibitors Metabolic Inhibitors Metabolism Issue->Metabolic Inhibitors Investigate with

Caption: Troubleshooting workflow for low bioavailability.

G cluster_formulation Formulation Strategies Poorly Soluble Compound Poorly Soluble Compound Particle Size Reduction Particle Size Reduction Poorly Soluble Compound->Particle Size Reduction Solid Dispersion Solid Dispersion Poorly Soluble Compound->Solid Dispersion Lipid Formulation Lipid Formulation Poorly Soluble Compound->Lipid Formulation Cyclodextrin Complex Cyclodextrin Complex Poorly Soluble Compound->Cyclodextrin Complex Improved Bioavailability Improved Bioavailability Particle Size Reduction->Improved Bioavailability Solid Dispersion->Improved Bioavailability Lipid Formulation->Improved Bioavailability Cyclodextrin Complex->Improved Bioavailability

Caption: Formulation strategies to enhance bioavailability.

References

BAY38-7690 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BAY 60-6583, a potent and selective partial agonist of the adenosine (B11128) A2B receptor (A2BAR).

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Potency (EC50)

Question: We are observing significant variability in the EC50 values of BAY 60-6583 in our cell-based assays, and the potency is lower than what is reported in the literature. What could be the cause?

Answer:

Variability in the potency of BAY 60-6583 is a known issue and can be attributed to several factors, primarily related to its nature as a partial agonist and the experimental system.

Possible Causes and Solutions:

  • A2B Receptor Expression Levels: The potency and maximal effect (Emax) of BAY 60-6583 are highly dependent on the expression level of the A2B receptor in your cell line.[1]

    • In cells with low endogenous A2BAR expression , BAY 60-6583 may act as a weak partial agonist or even an antagonist.[1][2]

    • In cells overexpressing the A2BAR , a significantly higher potency and efficacy are typically observed.[1]

    • Solution:

      • Quantify A2BAR Expression: Perform qPCR or Western blot to determine the relative expression level of the A2B receptor in your cell line and compare it to cell lines used in published studies.

      • Use a High-Expression System: For consistent and robust agonist activity, consider using a cell line engineered to overexpress the A2B receptor.

      • Standardize Cell Passage Number: Receptor expression can vary with cell passage number. Ensure you are using cells within a consistent and low passage range for all experiments.

  • Cell Type and G-Protein Coupling: The A2B receptor can couple to different G-proteins (Gs, Gi, Gq) depending on the cell type, which can influence the downstream signaling and apparent potency of BAY 60-6583.

    • Solution:

      • Characterize G-Protein Coupling: If possible, determine the primary G-protein coupling profile of the A2B receptor in your specific cell line.

      • Select Appropriate Assay: Tailor your assay to the expected signaling pathway (e.g., cAMP accumulation for Gs, calcium mobilization for Gq).

  • Biased Agonism: BAY 60-6583 exhibits biased agonism, meaning it can preferentially activate certain signaling pathways over others.

    • Solution: Be aware that the potency of BAY 60-6583 can differ depending on the signaling pathway being measured (e.g., cAMP accumulation vs. ERK1/2 phosphorylation).

Issue 2: Off-Target Effects or A2BAR-Independent Activity

Question: We are observing effects of BAY 60-6583 that do not seem to be mediated by the A2B receptor. How can we confirm A2BAR-specific activity and troubleshoot potential off-target effects?

Answer:

While BAY 60-6583 is a selective A2BAR agonist, the possibility of off-target effects should always be considered, especially at higher concentrations.

Experimental Controls and Troubleshooting Steps:

  • Use a Selective A2BAR Antagonist: Pre-treatment of your cells with a selective A2BAR antagonist (e.g., PSB 603, MRS 1754) should block the effects of BAY 60-6583. If the effect persists, it is likely A2BAR-independent.

  • Utilize A2BAR Knockdown or Knockout Models: The most definitive way to confirm A2BAR-mediated effects is to use siRNA/shRNA to knock down the receptor or utilize a cell line or animal model where the A2BAR gene has been knocked out. The effects of BAY 60-6583 should be absent in these models.

  • Test in a Null Cell Line: As a negative control, test BAY 60-6583 in a parental cell line that does not express the A2B receptor.

  • Concentration-Response Curve: High concentrations of any compound are more likely to produce off-target effects. Ensure you are working within a concentration range that is relevant for A2BAR activation.

  • Recent Findings on Off-Target Activity: A recent study has shown that BAY 60-6583 can enhance the antitumor function of CAR-T cells through a mechanism independent of the A2B receptor, potentially by interacting with proteins such as pyruvate (B1213749) kinase M (PKM) and Talin-1.

Issue 3: Poor Solubility and Stability in Experimental Media

Question: We are having trouble dissolving BAY 60-6583 and are concerned about its stability in our cell culture media during long-term experiments. What are the recommended handling and storage procedures?

Answer:

Proper handling and storage are crucial for maintaining the activity of BAY 60-6583.

Recommendations:

  • Solubility: BAY 60-6583 is soluble in DMSO. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). For aqueous buffers, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on your cells.

  • Storage:

    • Solid Form: Store at -20°C for long-term storage.

    • Stock Solution (in DMSO): Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Stability in Media: For long-term experiments (e.g., >24 hours), the stability of the compound in cell culture media should be considered. If you suspect degradation, you may need to replenish the media with fresh compound at regular intervals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BAY 60-6583?

A1: BAY 60-6583 is a potent and selective partial agonist for the adenosine A2B receptor (A2BAR), a G-protein coupled receptor. Upon binding, it typically activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). However, it can also couple to other G-proteins depending on the cell type. It also exhibits biased agonism.

Q2: What are the reported EC50 and Ki values for BAY 60-6583?

A2: The reported values can vary depending on the experimental system. Below is a summary of representative data.

ParameterSpecies/Cell LineValueReference
EC50 Murine A2B Receptor2.83 nM
EC50 HEK293 (overexpressing hA2BAR)6.1 nM
EC50 HEK293 (endogenous hA2BAR)242 nM
Ki Mouse A2BAR750 nM
Ki Rabbit A2BAR340 nM
Ki Dog A2BAR330 nM

Q3: What are the recommended positive and negative controls for in vitro experiments?

A3:

  • Positive Controls:

    • NECA (5'-(N-Ethylcarboxamido)adenosine): A potent, non-selective adenosine receptor agonist that will activate A2BAR.

    • Forskolin: Directly activates adenylyl cyclase, bypassing the receptor, to confirm the functionality of the downstream cAMP pathway.

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve BAY 60-6583 (e.g., DMSO at the same final concentration).

    • A2BAR Antagonist: A selective antagonist like PSB 603 or MRS 1754 to demonstrate that the observed effect is receptor-mediated.

Q4: Are there any known species-specific differences in the activity of BAY 60-6583?

A4: Yes, the binding affinity (Ki) of BAY 60-6583 has been shown to differ between species (mouse, rabbit, dog), as indicated in the table above. It is important to consider these differences when translating results from one animal model to another or to human systems.

Q5: What are some key considerations for designing in vivo studies with BAY 60-6583?

A5:

  • Dosing and Administration: BAY 60-6583 has been administered in vivo via intraperitoneal (i.p.) and intravenous (i.v.) injections in various studies. Doses can range from 0.25 mg/kg to 2 mg/kg.

  • Vehicle: A common vehicle for in vivo administration is a solution of PEG-400 and water.

  • Control Groups: Always include a vehicle-treated control group. For confirming A2BAR-specific effects in vivo, A2BAR knockout mice are the gold standard.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol is designed to measure the increase in intracellular cAMP levels in response to A2BAR activation by BAY 60-6583.

Materials:

  • HEK293 cells stably expressing the human A2B receptor (or your cell line of interest).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like 1 mM IBMX.

  • BAY 60-6583, NECA (positive control), Forskolin (positive control).

  • A2BAR antagonist (e.g., PSB 603) for specificity control.

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

  • 384-well microplates.

Protocol:

  • Cell Seeding: Seed cells into a 384-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of BAY 60-6583 and control compounds in assay buffer.

  • Pre-incubation with Antagonist (for control wells): Add the A2BAR antagonist to the designated wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the diluted compounds (BAY 60-6583, NECA, Forskolin) and vehicle control to the respective wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

BAY606583_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm BAY606583 BAY 60-6583 A2BAR A2B Receptor BAY606583->A2BAR Binds G_protein Gs Protein A2BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates Targets

Caption: Canonical signaling pathway of BAY 60-6583 via the A2B receptor.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed Cells in Microplate prep_compounds Prepare Serial Dilutions of BAY 60-6583 & Controls add_antagonist Add Antagonist (Control Wells) prep_compounds->add_antagonist add_agonist Add Agonist/ Vehicle add_antagonist->add_agonist incubation Incubate at 37°C add_agonist->incubation lyse_cells Lyse Cells incubation->lyse_cells measure_cAMP Measure cAMP Levels lyse_cells->measure_cAMP data_analysis Plot Dose-Response Curve & Calculate EC50 measure_cAMP->data_analysis

Caption: A typical experimental workflow for a cell-based cAMP assay.

Troubleshooting_Flowchart start Inconsistent or Low Potency Observed check_receptor Check A2BAR Expression Level start->check_receptor low_expr Low Expression: Use Overexpression System or High-Expressing Line check_receptor->low_expr Low high_expr High/Normal Expression check_receptor->high_expr Sufficient check_controls Review Positive/Negative Controls controls_ok Controls OK check_controls->controls_ok OK controls_bad Controls Failed: Troubleshoot Assay Components (e.g., cAMP kit, Forskolin) check_controls->controls_bad Failed check_protocol Verify Experimental Protocol protocol_ok Protocol OK check_protocol->protocol_ok OK protocol_bad Protocol Error: Review Compound Dilutions, Incubation Times, Cell Density check_protocol->protocol_bad Error high_expr->check_controls controls_ok->check_protocol consider_bias Consider Partial/ Biased Agonism: Test Alternative Pathway protocol_ok->consider_bias

Caption: A logical troubleshooting flowchart for inconsistent results.

References

Technical Support Center: Investigating BAY38-7690 and GPR119 Agonist Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: There is currently no publicly available scientific literature or data specifically identifying a compound designated as "BAY38-7690." As such, it is not possible to provide a detailed technical support guide with specific experimental protocols, quantitative data, and common pitfalls for this particular compound.

The following resource has been developed to address common challenges and questions that researchers may encounter when working with GPR119 agonists, a class of compounds to which this compound may belong. This guide is based on established knowledge of GPR119 signaling and general best practices in pharmacological research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GPR119 agonists?

GPR119 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by an agonist leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade has a dual effect: it stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotes the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1] Both of these actions contribute to lowering blood glucose levels.

Q2: Why am I observing inconsistent or weak responses to my GPR119 agonist in vitro?

Several factors can contribute to this issue:

  • Cell Line Variation: The expression levels of GPR119 can vary significantly between different cell lines and even between different passages of the same cell line. It is crucial to verify GPR119 expression in your chosen cell model.

  • Compound Stability and Solubility: Poor stability or solubility of the agonist in your experimental buffer can lead to a lower effective concentration.[1] It is advisable to check the physicochemical properties of your specific agonist.

  • Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization and a diminished response.

Q3: My GPR119 agonist shows efficacy in rodent models but this is not translating to human cell-based assays.

This is a known challenge in the development of GPR119 agonists. There are species-specific differences in the expression and pharmacology of the GPR119 receptor.[2] Therefore, a compound that is potent in rodents may exhibit lower efficacy in human systems.

Q4: Are there known off-target effects associated with GPR119 agonists?

Some GPR119 agonists have been reported to interact with other receptors, such as cannabinoid receptors, due to structural similarities in their binding sites.[3] It is important to perform counter-screening assays to assess the selectivity of your agonist and rule out potential off-target effects that could confound your results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no GLP-1 secretion in vitro Low GPR119 expression in the chosen enteroendocrine cell line.Confirm GPR119 expression using qPCR or Western blot. Consider using a cell line known for robust GPR119 expression, such as GLUTag or NCI-H716 cells.
Inadequate glucose concentration in the assay buffer.GLP-1 secretion in response to GPR119 agonism is glucose-dependent. Ensure that the glucose concentration in your assay medium is sufficient (typically in the physiological to high range).
Lack of insulin secretion from pancreatic islets The direct effect of GPR119 agonists on insulin secretion can be modest and is also glucose-dependent.[2]Use a sufficiently high glucose concentration in your islet perifusion or static incubation experiments. Also, consider that the primary in vivo effect on insulin secretion may be indirect, via GLP-1.
Inconsistent results in vivo Poor oral bioavailability or rapid metabolism of the agonist.Perform pharmacokinetic studies to determine the plasma exposure of your compound after administration.
The incretin (B1656795) effect may be masked by other physiological factors.Ensure that in vivo experiments, such as oral glucose tolerance tests, are properly controlled and that the animal models are appropriate.

Visualizing Key Pathways and Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the GPR119 signaling pathway and a general workflow for evaluating a novel GPR119 agonist.

GPR119_Signaling_Pathway cluster_L_Cell Intestinal L-Cell cluster_Beta_Cell Pancreatic β-Cell GPR119_L GPR119 Gs_L Gαs GPR119_L->Gs_L Agonist AC_L Adenylate Cyclase Gs_L->AC_L Activates cAMP_L cAMP AC_L->cAMP_L Generates PKA_L PKA cAMP_L->PKA_L Activates Epac2_L Epac2 cAMP_L->Epac2_L Activates GLP1_release GLP-1 Release PKA_L->GLP1_release Epac2_L->GLP1_release GPR119_B GPR119 GLP1_release->GPR119_B Acts on GLP-1R on β-Cell (Indirect Effect) Gs_B Gαs GPR119_B->Gs_B Agonist AC_B Adenylate Cyclase Gs_B->AC_B Activates cAMP_B cAMP AC_B->cAMP_B Generates PKA_B PKA cAMP_B->PKA_B Activates Epac2_B Epac2 cAMP_B->Epac2_B Activates Insulin_release Insulin Release (Glucose-Dependent) PKA_B->Insulin_release Epac2_B->Insulin_release

Caption: GPR119 signaling pathway in intestinal L-cells and pancreatic β-cells.

GPR119_Agonist_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation receptor_binding Receptor Binding Assay (Determine Affinity) cAMP_assay cAMP Accumulation Assay (Confirm Agonism) receptor_binding->cAMP_assay glp1_secretion GLP-1 Secretion Assay (e.g., GLUTag, NCI-H716 cells) cAMP_assay->glp1_secretion insulin_secretion Insulin Secretion Assay (e.g., INS-1E cells, Primary Islets) cAMP_assay->insulin_secretion selectivity_panel Selectivity Profiling (e.g., Cannabinoid Receptors) cAMP_assay->selectivity_panel pk_studies Pharmacokinetic Studies (Assess Exposure) glp1_secretion->pk_studies insulin_secretion->pk_studies ogtt Oral Glucose Tolerance Test (OGTT) (Evaluate Efficacy) pk_studies->ogtt

Caption: Experimental workflow for the evaluation of a novel GPR119 agonist.

References

Enhancing the signal-to-noise ratio in BAY38-7690 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with BAY38-7690, a heteroaryldihydropyrimidine (HAP) that functions as a Hepatitis B Virus (HBV) capsid inhibitor. Our goal is to help you optimize your experimental workflow and improve the signal-to-noise ratio in your assays for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent antiviral compound belonging to the heteroaryldihydropyrimidine (HAP) class. It targets the HBV core protein (Cp), a crucial component for viral replication. Instead of blocking the formation of the viral capsid, this compound modulates its assembly, inducing the formation of non-functional, aggregated core protein structures. This process ultimately leads to a decrease in the levels of viral capsids and inhibits HBV replication.[1][2]

Q2: What are the primary assays used to evaluate the efficacy of this compound?

The primary assays for evaluating this compound's antiviral activity include:

  • Quantitative Polymerase Chain Reaction (qPCR): To measure the reduction in HBV DNA levels in infected cells.[1][2]

  • Transmission Electron Microscopy (TEM): To visualize the morphological changes and aggregation of HBV capsids induced by the compound in vitro.

  • Immunofluorescence Microscopy: To observe the aggregation of the HBV core protein within cells and its co-localization with cellular structures.[1]

  • Cytotoxicity Assays: To determine the therapeutic window of the compound by assessing its toxicity to host cells.

Q3: How does this compound affect HBV core protein in infected cells?

This compound treatment of HBV-infected cells leads to a time- and dose-dependent decrease in the amount of core protein. It promotes the aggregation of the core protein, and these aggregates have been observed to be associated with promyelocytic leukemia (PML) nuclear bodies within the cell nucleus.

Troubleshooting Guides

Issue 1: High Background or Low Signal in HBV DNA qPCR

Question: I'm observing high Ct values for my positive controls or inconsistent results in my qPCR assay for HBV DNA quantification after this compound treatment. How can I improve my signal-to-noise ratio?

Answer: High Ct values or variability in qPCR can obscure the true antiviral effect of this compound. Here are potential causes and solutions:

Potential Cause Troubleshooting & Optimization
Low Viral Titer - Ensure the initial HBV infection or transfection is efficient to yield a sufficient viral load for detection. - Optimize the multiplicity of infection (MOI) for your cell line.
Inefficient DNA Extraction - Use a validated DNA extraction kit specifically for viral DNA from cell culture. - Ensure complete cell lysis to release all viral DNA. - Include an internal control to monitor extraction efficiency.
Primer/Probe Degradation - Aliquot primers and probes to avoid multiple freeze-thaw cycles. - Store primers and probes protected from light. - Check the quality of primers and probes on a gel.
PCR Inhibition - Ensure complete removal of extraction reagents (e.g., ethanol) that can inhibit PCR. - Dilute the DNA template to reduce the concentration of potential inhibitors.
Suboptimal qPCR Conditions - Optimize the annealing temperature for your specific primers. - Titrate primer and probe concentrations to find the optimal balance for a strong signal.
Issue 2: Poor Quality Images in Transmission Electron Microscopy (TEM)

Question: My TEM images of in vitro assembled HBV capsids treated with this compound are low in contrast and show artifacts. How can I improve the image quality?

Answer: High-quality TEM images are crucial for visualizing the morphological changes induced by this compound.

Potential Cause Troubleshooting & Optimization
Incorrect Protein Concentration - Determine the optimal concentration of the purified HBV core protein for assembly. A typical concentration used is 18 µM of the C150 dimer.
Suboptimal Assembly Conditions - Ensure the assembly buffer is at the correct pH (e.g., 7.5) and ionic strength (e.g., 500 mM NaCl). - Optimize the incubation time for capsid assembly at room temperature (e.g., 1 hour).
Inefficient Staining - Use a fresh solution of a heavy metal stain like 2% uranyl acetate. - Optimize the staining time to enhance contrast without causing precipitation.
Grid Preparation Issues - Use glow-discharged carbon-coated copper grids to ensure proper adhesion of the sample. - Ensure the grid is properly dried before imaging to prevent artifacts.
Issue 3: High Background in Immunofluorescence Staining

Question: I am seeing high background fluorescence in my control cells, making it difficult to detect the specific signal of this compound-induced core protein aggregates. What can I do?

Answer: High background can mask the specific signal in immunofluorescence.

Potential Cause Troubleshooting & Optimization
Autofluorescence - Use a culture medium without phenol (B47542) red during the experiment and imaging. - Include an unstained cell control to determine the level of autofluorescence.
Non-specific Antibody Binding - Increase the concentration and/or duration of the blocking step (e.g., using 5-10% normal serum from the same species as the secondary antibody). - Titrate the primary and secondary antibody concentrations to find the lowest concentration that still gives a specific signal. - Ensure the secondary antibody is highly cross-adsorbed against the species of your sample.
Incomplete Washing - Increase the number and duration of wash steps between antibody incubations. - Add a mild detergent like Tween-20 (0.05%) to the wash buffer to reduce non-specific binding.
Fixation/Permeabilization Artifacts - Optimize the fixation (e.g., paraformaldehyde concentration and incubation time) and permeabilization (e.g., Triton X-100 or saponin (B1150181) concentration) steps for your cell type and target protein.

Experimental Protocols

Protocol 1: In Vitro HBV Capsid Assembly Assay

This protocol is for assessing the effect of this compound on the morphology of HBV capsids using Transmission Electron Microscopy.

  • Protein Preparation: Use purified HBV core protein (e.g., C150 construct at 18 µM dimer concentration).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the assembly reaction should be kept low (e.g., 1%).

  • Assembly Reaction:

    • In a microcentrifuge tube, mix the purified HBV core protein with either 10 µM this compound or 1% DMSO (as a vehicle control).

    • Initiate assembly by adding an equal volume of assembly buffer (50 mM HEPES, pH 7.5, containing 500 mM NaCl).

    • Incubate at room temperature for 1 hour.

  • TEM Grid Preparation and Imaging:

    • Apply a small volume of the assembly reaction to a glow-discharged carbon-coated copper grid.

    • After a brief incubation, wick off the excess liquid.

    • Stain the grid with 2% uranyl acetate.

    • Allow the grid to air dry completely.

    • Image the grid using a transmission electron microscope.

Protocol 2: HBV DNA Quantification in Cell Culture

This protocol details the measurement of this compound's antiviral activity by quantifying total intracellular HBV DNA.

  • Cell Culture and Treatment:

    • Plate HBV-producing cells (e.g., HepAD38) in a suitable culture plate.

    • Induce HBV replication (e.g., by removing tetracycline (B611298) from the culture medium for HepAD38 cells).

    • Treat the cells with a serial dilution of this compound (e.g., 0.02 to 5 µM) or a vehicle control (DMSO). A known HBV inhibitor like Lamivudine (3TC) can be used as a positive control.

    • Incubate the cells for the desired treatment period (e.g., 4 days), replenishing the medium with the compound every 2 days.

  • DNA Extraction:

    • Harvest the cells and extract total cellular DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Analysis:

    • Perform qPCR using primers and a probe specific for HBV DNA.

    • Use a standard curve generated from a plasmid containing the HBV genome to quantify the HBV DNA copies.

    • Normalize the results to a housekeeping gene to account for variations in cell number and DNA extraction efficiency.

    • Calculate the EC50 value of this compound by plotting the percentage of HBV DNA reduction against the log of the compound concentration.

Visualizations

HBV_Capsid_Assembly_Pathway Cp_dimer HBV Core Protein (Cp) Dimers Normal_Assembly Normal Capsid Assembly Cp_dimer->Normal_Assembly Aberrant_Assembly Aberrant Assembly & Aggregation Cp_dimer->Aberrant_Assembly Functional_Capsid Functional Viral Capsid Normal_Assembly->Functional_Capsid Replication Viral Replication Functional_Capsid->Replication BAY38_7690 This compound BAY38_7690->Aberrant_Assembly Induces Nonfunctional_Aggregates Non-functional Cp Aggregates Aberrant_Assembly->Nonfunctional_Aggregates Inhibition Inhibition of Replication Nonfunctional_Aggregates->Inhibition

Caption: Mechanism of action of this compound on HBV capsid assembly.

Troubleshooting_Workflow Start Poor Signal-to-Noise Ratio in Assay Assay_Type Identify Assay Type Start->Assay_Type qPCR qPCR Assay_Type->qPCR TEM TEM Assay_Type->TEM IF Immunofluorescence Assay_Type->IF Check_DNA_Quality Check DNA Quality & Concentration qPCR->Check_DNA_Quality Check_Protein_Purity Check Protein Purity & Concentration TEM->Check_Protein_Purity Check_Antibody_Titer Check Antibody Titration IF->Check_Antibody_Titer Optimize_Primers Optimize Primers & Probes Check_DNA_Quality->Optimize_Primers Review_Results Review Results Optimize_Primers->Review_Results Optimize_Staining Optimize Staining Protocol Check_Protein_Purity->Optimize_Staining Optimize_Staining->Review_Results Optimize_Blocking Optimize Blocking & Washing Check_Antibody_Titer->Optimize_Blocking Optimize_Blocking->Review_Results End Improved S/N Ratio Review_Results->End

Caption: A logical workflow for troubleshooting signal-to-noise issues.

References

Validation & Comparative

Unable to Proceed: Compound "BAY38-7690" Not Identified in Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "BAY38-7690" has yielded no specific information regarding its mechanism of action, therapeutic target, or any associated preclinical or clinical data. This compound identifier does not appear in publicly accessible scientific literature, clinical trial databases, or other relevant resources.

It is possible that "this compound" represents an internal development code, a preclinical compound with limited public disclosure, or a typographical error. Without a clear understanding of the compound's biological function, it is not possible to identify appropriate alternative compounds for a comparative efficacy analysis as requested.

To proceed with your request for a comparison guide, please provide one of the following:

  • The correct name or identifier of the compound.

  • The drug class or therapeutic target of the compound (e.g., "EGFR inhibitor," "selective serotonin (B10506) reuptake inhibitor").

  • The signaling pathway modulated by the compound.

Once this information is available, a detailed and accurate comparison guide can be generated, including quantitative data tables, experimental protocols, and visualizations of relevant signaling pathways as per your original request.

Specificity of BAY38-7690 in the Context of Hepatitis B Virus Capsid Assembly Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

BAY38-7690 is a potent inhibitor of Hepatitis B Virus (HBV) replication, belonging to the heteroaryldihydropyrimidine (HAP) class of compounds. Its specificity lies in its unique mechanism of action, which targets the HBV core protein (Cp), a critical component in the viral life cycle. This guide provides a detailed comparison of this compound's specificity with other HBV inhibitors, supported by experimental data, protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Modulator Types

HBV capsid assembly modulators (CAMs) are broadly classified into two main types based on their effect on the formation of the viral capsid. This compound is a Type I (or Class A) CAM , which is characterized by inducing the formation of aberrant, non-capsid polymers of the core protein. This misdirection of the assembly process ultimately leads to the degradation of the core protein.[1][2][3] In contrast, Type II (or Class E) CAMs , such as sulfamoylbenzamides (SBAs) and phenylpropenamides (PPAs), accelerate the assembly of capsid shells that are morphologically normal but are predominantly empty of the viral pregenomic RNA (pgRNA), a crucial component for viral replication.[1]

This fundamental difference in the mechanism of action underscores the specificity of this compound and other HAPs. While both types of modulators disrupt the normal viral life cycle, the induction of aberrant structures by Type I CAMs represents a distinct approach to inhibiting HBV replication.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro efficacy of this compound in comparison to other HBV capsid assembly modulators and a nucleoside analog reverse transcriptase inhibitor (NRTI). The data is primarily derived from HBV replication assays in hepatoma cell lines that stably express HBV, such as HepG2.2.15 and HepAD38 cells.

Inhibitor Class Mechanism of Action Cell Line EC50 (µM) Reference
This compound HAP (Type I CAM)Induces aberrant capsid assemblyHepG2.2.150.15[4]
HepAD380.6[4][5]
BAY 41-4109 HAP (Type I CAM)Induces aberrant capsid assemblyHepG2.2.150.05[6]
GLS4 HAP (Type I CAM)Induces aberrant capsid assemblyHepG2.2.150.001
JNJ-56136379 SBA (Type II CAM)Promotes empty capsid formationHepAD380.22
AT-130 PPA (Type II CAM)Promotes empty capsid formationNot SpecifiedNot Specified[1]
Entecavir (ETV) NRTIInhibits HBV DNA polymeraseHepAD380.004[5]

Note: EC50 values can vary between different studies and cell lines due to variations in experimental conditions.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

HBV_Lifecycle_and_Inhibitor_Targets cluster_host_cell Hepatocyte cluster_inhibitors Inhibitor Targets entry HBV Entry uncoating Uncoating entry->uncoating nucleus Nucleus (cccDNA formation) uncoating->nucleus transcription Transcription nucleus->transcription translation Translation (Core Protein, Polymerase) transcription->translation encapsidation pgRNA Encapsidation translation->encapsidation reverse_transcription Reverse Transcription encapsidation->reverse_transcription assembly Capsid Assembly reverse_transcription->assembly egress Virion Egress assembly->egress bay387690 This compound (Type I CAM) bay387690->assembly Induces Aberrant Assembly typeII_cam Type II CAMs (SBA, PPA) typeII_cam->assembly Promotes Empty Capsids nrti NRTIs (e.g., Entecavir) nrti->reverse_transcription Inhibits Polymerase

HBV life cycle and points of intervention for different inhibitor classes.

Experimental_Workflow cluster_cell_based_assay HBV Replication Assay (e.g., HepG2.2.15) cluster_in_vitro_assay In Vitro Capsid Assembly Assay cell_culture Culture HepG2.2.15 cells compound_treatment Treat cells with this compound and other inhibitors cell_culture->compound_treatment incubation Incubate for several days compound_treatment->incubation dna_extraction Extract intracellular HBV DNA incubation->dna_extraction qpcr Quantify HBV DNA via qPCR dna_extraction->qpcr ec50_determination Determine EC50 values qpcr->ec50_determination protein_purification Purify recombinant HBV Core Protein (Cp149) assembly_reaction Initiate assembly with inhibitors protein_purification->assembly_reaction analysis Analyze assembly products assembly_reaction->analysis sec Size Exclusion Chromatography (SEC) analysis->sec Assess size distribution tem Transmission Electron Microscopy (TEM) analysis->tem Visualize capsid morphology

General workflows for cell-based and in vitro assays.

Experimental Protocols

HBV Replication Assay in HepG2.2.15 or HepAD38 Cells

This assay is widely used to determine the antiviral activity of compounds against HBV replication in a cellular context.

  • Cell Culture: HepG2.2.15 or HepAD38 cells, which are human hepatoma cell lines stably transfected with the HBV genome, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For HepAD38 cells, tetracycline (B611298) is removed from the culture medium to induce HBV replication.[4]

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of the test compounds (e.g., this compound, other CAMs, and control drugs). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a period of 4 to 6 days, with the media and compounds being replenished every 2-3 days.[4]

  • DNA Extraction: After incubation, the cells are lysed, and the total intracellular DNA is extracted using a commercial DNA extraction kit.

  • HBV DNA Quantification: The amount of HBV DNA is quantified using quantitative polymerase chain reaction (qPCR) with primers and probes specific to the HBV genome.[7] A standard curve is used to determine the number of HBV DNA copies.

  • EC50 Determination: The concentration of the compound that inhibits HBV DNA replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro HBV Capsid Assembly Assay

This assay assesses the direct effect of compounds on the assembly of the HBV core protein.

  • Protein Expression and Purification: The N-terminal domain of the HBV core protein (Cp149), which is sufficient for capsid assembly, is expressed in E. coli and purified to homogeneity.[8]

  • Assembly Reaction: The purified Cp149 dimers are induced to assemble into capsids, typically by increasing the ionic strength of the buffer (e.g., by adding NaCl). The test compounds are added to the reaction mixture at various concentrations.

  • Analysis of Assembly Products: The products of the assembly reaction are analyzed by various biophysical techniques:

    • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Assembled capsids will elute earlier than the core protein dimers, allowing for the quantification of capsid formation.[8][9]

    • Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of the morphology of the assembled particles. This is crucial for distinguishing between normal capsids and the aberrant structures induced by Type I CAMs like this compound.[10]

    • Dynamic Light Scattering (DLS): DLS can be used to monitor the size distribution of particles in the solution over time, providing kinetic information about the assembly process.[11]

Off-Target Effects and Selectivity

While specific off-target profiling data for this compound is limited in the public domain, its mechanism of action, which is highly specific to the HBV core protein, suggests a favorable selectivity profile. The primary therapeutic target is a viral protein, which minimizes the potential for interactions with host cellular proteins. The cytotoxicity of this compound is typically assessed in parallel with its antiviral activity, and a high therapeutic index (ratio of cytotoxic concentration to effective concentration) is a key indicator of its specificity. For instance, one study reported a 50% cytotoxic concentration (TC50) of 50 µM for this compound, which is significantly higher than its effective concentration.

Conclusion

This compound demonstrates a high degree of specificity as an inhibitor of HBV replication through its distinct mechanism as a Type I capsid assembly modulator. By inducing the formation of aberrant, non-functional core protein aggregates, it effectively disrupts a crucial step in the viral life cycle. This mechanism is fundamentally different from that of Type II CAMs, which promote the formation of empty capsids, and NRTIs, which target the viral polymerase. The quantitative data from cellular and in vitro assays confirm its potent anti-HBV activity. While further studies on its off-target effects would be beneficial, the available evidence points to a highly specific interaction with the HBV core protein, making this compound and other HAP-class inhibitors a promising area of research for the development of novel HBV therapeutics.

References

Validating GPR139 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the target engagement of novel compounds aimed at the G Protein-Coupled Receptor 139 (GPR139). Due to the current lack of publicly available preclinical data for BAY38-7690, this document will focus on established methods and comparative data from well-characterized GPR139 agonists, namely JNJ-63533054 and TAK-041. These examples will serve as a benchmark for researchers seeking to validate their own GPR139-targeting compounds.

Introduction to GPR139

GPR139 is an orphan GPCR predominantly expressed in the central nervous system, with high concentrations in the habenula and striatum. Its endogenous ligands are believed to be aromatic amino acids L-tryptophan and L-phenylalanine, as well as certain peptides like adrenocorticotropic hormone (ACTH) and melanocyte-stimulating hormone (MSH)[1][2]. GPR139 primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium levels[1][3]. This signaling cascade makes calcium mobilization a primary readout for receptor activation.

Comparative Agonist Activity at GPR139

To effectively validate the engagement of a novel GPR139 agonist like this compound, its performance should be benchmarked against known agonists. The following table summarizes the reported potencies of JNJ-63533054 and TAK-041 in key in vitro assays.

CompoundAssay TypeCell LinePotency (EC50)
JNJ-63533054 Calcium MobilizationHEK293 (human GPR139)16 nM
GTPγS BindingHEK293 (human GPR139)17 nM
Calcium MobilizationCHO-K1 (rat GPR139)63 nM
Calcium MobilizationCHO-K1 (mouse GPR139)28 nM
TAK-041 Calcium MobilizationNot Specified22 nM

This data is compiled from publicly available research. The specific experimental conditions may vary between studies.

Experimental Protocols for Target Validation

Validating target engagement requires robust and reproducible experimental protocols. Below are detailed methodologies for two key assays used to assess GPR139 activation.

Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following GPR139 activation, a hallmark of Gq/11 pathway signaling.

Objective: To determine the potency and efficacy of a test compound in activating GPR139 by measuring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing human GPR139

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Test compound (e.g., this compound) and reference agonists (JNJ-63533054, TAK-041)

  • 96- or 384-well black, clear-bottom microplates

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed GPR139-expressing HEK293 cells into microplates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to record fluorescence intensity over time.

  • Compound Addition: After establishing a stable baseline fluorescence reading, use the instrument's injector to add the compounds to the wells.

  • Data Acquisition: Continue to record the fluorescence signal for a set period to capture the peak response.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium. Calculate the concentration-response curves and determine the EC50 values for each compound.

ERK Phosphorylation Assay

Activation of GPR139 can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream event in many GPCR signaling pathways.

Objective: To quantify the level of ERK phosphorylation in response to GPR139 activation by a test compound.

Materials:

  • GPR139-expressing cells

  • Cell lysis buffer

  • Primary antibodies against phosphorylated ERK (p-ERK) and total ERK

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Western blot equipment or a plate-based immunoassay system (e.g., ELISA, HTRF)

Procedure (Western Blotting):

  • Cell Treatment: Treat GPR139-expressing cells with various concentrations of the test compound for a predetermined time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by gel electrophoresis and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody against p-ERK.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to normalize the p-ERK signal.

  • Data Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each treatment condition. Plot the concentration-response curve to determine the EC50.

Visualizing the GPR139 Signaling Pathway and Experimental Workflow

To further clarify the processes involved in GPR139 target validation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane GPR139 GPR139 Gq11 Gq/11 GPR139->Gq11 Activates Agonist GPR139 Agonist (e.g., this compound) Agonist->GPR139 Binds to PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates ERK_pathway MAPK/ERK Pathway PKC->ERK_pathway Activates pERK p-ERK ERK_pathway->pERK Results in

Caption: GPR139 signaling cascade upon agonist binding.

Target_Validation_Workflow cluster_assays Target Engagement Assays start Start: Novel Compound (e.g., this compound) cell_culture Culture GPR139-expressing cells (e.g., HEK293) start->cell_culture assay_prep Prepare Cells for Assay (Dye loading or serum starvation) cell_culture->assay_prep compound_treatment Treat cells with compound and known agonists assay_prep->compound_treatment calcium_assay Calcium Mobilization Assay compound_treatment->calcium_assay erk_assay ERK Phosphorylation Assay compound_treatment->erk_assay data_analysis Data Analysis: - Dose-response curves - EC50 determination calcium_assay->data_analysis erk_assay->data_analysis comparison Compare potency and efficacy to reference compounds data_analysis->comparison conclusion Conclusion: Target Engagement Validated comparison->conclusion

Caption: Workflow for validating GPR139 target engagement.

Conclusion

While specific data for this compound is not yet available in the public domain, the methodologies and comparative data presented here provide a robust framework for its evaluation. By employing standardized assays such as calcium mobilization and ERK phosphorylation and comparing the results with well-characterized agonists like JNJ-63533054 and TAK-041, researchers can confidently validate the on-target activity of novel GPR139 modulators. This systematic approach is crucial for the successful progression of new therapeutic agents targeting GPR139.

References

Comparative Analysis of BAY38-7690 and Alternative Hepatitis B Virus Capsid Assembly Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BAY38-7690, a potent Hepatitis B Virus (HBV) capsid assembly modulator, with other notable alternatives. The information presented herein is based on publicly available experimental data to facilitate an objective evaluation of their respective performance profiles.

Introduction to HBV Capsid Assembly Modulators

Hepatitis B Virus (HBV) infection remains a significant global health challenge. A key therapeutic strategy that has emerged is the targeting of viral capsid assembly, a critical step in the HBV life cycle. Capsid Assembly Modulators (CAMs) are small molecules that interfere with the normal formation of the viral capsid, leading to the suppression of viral replication. These compounds are broadly classified into two main classes: Class I modulators, such as heteroaryldihydropyrimidines (HAPs), induce the formation of aberrant, non-functional capsid structures. Class II modulators promote the assembly of empty capsids that lack the viral genome.

This compound (a corrected nomenclature for the initially queried this compound) is a potent Class I CAM belonging to the HAP chemical class. It exerts its antiviral activity by inducing the aggregation of the HBV core protein (Cp), thereby disrupting the formation of replication-competent viral capsids. This guide compares this compound with other prominent CAMs, including the related HAP compound BAY 41-4109 and the novel glyoxamide derivative GLP-26, a Class II CAM.

Performance Comparison

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and its alternatives against HBV. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.

CompoundChemical ClassMechanism of ActionCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
BAY 38-7690 Heteroaryldihydropyrimidine (HAP)Induces aberrant capsid assembly and core protein aggregationHepAD380.6[1]> 100[1]> 167
BAY 41-4109 Heteroaryldihydropyrimidine (HAP)Induces aberrant capsid assemblyHepG2.2.150.053[2]7 - >19.3[2][3]~132 - >364
GLP-26 GlyoxamidePromotes assembly of empty capsidsHepAD380.003[4][5]> 100[4]> 33,333

Note: EC50 and CC50 values can vary depending on the specific cell line, assay conditions, and viral strain used in the study. The data presented here are for comparative purposes and are sourced from different publications.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the Hepatitis B Virus life cycle and the points of intervention for Capsid Assembly Modulators like this compound.

HBV_Lifecycle_and_CAM_Intervention cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cam_action CAM Intervention cccDNA cccDNA pgRNA pgRNA Transcription cccDNA->pgRNA RNA Polymerase II Translation Translation (Core & Pol Proteins) pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Virion_Entry HBV Virion Entry Uncoating Uncoating Virion_Entry->Uncoating rcDNA_transport rcDNA Transport to Nucleus Uncoating->rcDNA_transport rcDNA_transport->cccDNA Translation->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Aberrant_Assembly Aberrant Capsid Aggregation Encapsidation->Aberrant_Assembly Mature_Capsid Mature Capsid (rcDNA-containing) Reverse_Transcription->Mature_Capsid Mature_Capsid->rcDNA_transport cccDNA Amplification Virion_Assembly Virion Assembly & Egress Mature_Capsid->Virion_Assembly CAM This compound (CAMs) CAM->Encapsidation Inhibition

Caption: HBV life cycle and the inhibitory action of Capsid Assembly Modulators.

Experimental Workflows and Protocols

The following sections detail the methodologies for key experiments used to characterize and compare HBV Capsid Assembly Modulators.

Experimental Workflow for Antiviral Compound Screening

The diagram below outlines a typical workflow for screening and evaluating the efficacy of antiviral compounds like this compound.

Antiviral_Screening_Workflow start Start: Compound Library cell_culture 1. Cell Culture (e.g., HepG2.2.15 or HepAD38 cells) start->cell_culture compound_treatment 2. Compound Treatment (Varying Concentrations) cell_culture->compound_treatment incubation 3. Incubation (e.g., 3-6 days) compound_treatment->incubation supernatant_collection 4. Supernatant Collection incubation->supernatant_collection cell_lysis 5. Cell Lysis incubation->cell_lysis hbv_dna_quantification 6. HBV DNA Quantification (qPCR) supernatant_collection->hbv_dna_quantification cytotoxicity_assay 7. Cytotoxicity Assay (e.g., MTT Assay) cell_lysis->cytotoxicity_assay data_analysis 8. Data Analysis (EC50 & CC50 Determination) hbv_dna_quantification->data_analysis cytotoxicity_assay->data_analysis end End: Lead Compound Identification data_analysis->end

Caption: A generalized workflow for in vitro antiviral drug screening.

Detailed Experimental Protocols

1. In Vitro HBV Antiviral Activity Assay (qPCR-based)

This protocol is used to determine the 50% effective concentration (EC50) of the test compounds.

  • Cell Culture:

    • HepG2.2.15 or HepAD38 cells, which stably express HBV, are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418 for HepG2.2.15 or with tetracycline-off system for HepAD38) in 96-well plates.

  • Compound Treatment:

    • Cells are treated with serial dilutions of the test compounds (e.g., this compound, BAY 41-4109, GLP-26) for a period of 3 to 6 days. A known antiviral drug (e.g., Lamivudine) is used as a positive control, and DMSO is used as a vehicle control.

  • HBV DNA Extraction:

    • After the incubation period, the cell culture supernatant is collected. Viral DNA is extracted from the supernatant using a commercial viral DNA extraction kit.

  • Quantitative PCR (qPCR):

    • The extracted HBV DNA is quantified using a real-time PCR machine with primers and probes specific for a conserved region of the HBV genome.

  • Data Analysis:

    • The EC50 value is calculated by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.

2. Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of the test compounds.

  • Cell Culture:

    • HepG2 cells (or the parental cell line of the HBV-expressing cells) are seeded in 96-well plates and cultured overnight.

  • Compound Treatment:

    • The cells are treated with the same serial dilutions of the test compounds as in the antiviral assay and incubated for the same duration.

  • MTT Reagent Addition:

    • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • The medium is removed, and a solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement:

    • The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

3. Capsid Assembly Assay (Transmission Electron Microscopy - TEM)

This protocol is used to visualize the effect of the compounds on HBV capsid morphology.

  • Protein Expression and Purification:

    • Recombinant HBV core protein (Cp149, the assembly domain) is expressed in E. coli and purified.

  • In Vitro Assembly Reaction:

    • The purified Cp149 is induced to assemble into capsids by increasing the ionic strength of the buffer. The assembly reaction is performed in the presence or absence of the test compounds (e.g., this compound).

  • Sample Preparation for TEM:

    • A small aliquot of the assembly reaction is applied to a carbon-coated copper grid. The grid is then negatively stained with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid).

  • TEM Imaging:

    • The grid is visualized using a transmission electron microscope to observe the morphology of the assembled particles. Class I CAMs like this compound are expected to induce the formation of irregular, aggregated structures, while Class II CAMs would result in the formation of regular but empty capsids.

4. Capsid Assembly Kinetics (Dynamic Light Scattering - DLS)

This protocol is used to monitor the kinetics of HBV capsid assembly in the presence of test compounds.

  • In Vitro Assembly Reaction:

    • Similar to the TEM assay, an in vitro assembly reaction is initiated by adding a salt solution to the purified HBV core protein. The reaction is performed in a cuvette placed within a DLS instrument.

  • DLS Measurement:

    • The DLS instrument measures the intensity of scattered light from the sample over time. As capsid assembly proceeds, the size of the particles in solution increases, leading to an increase in the scattered light intensity and the hydrodynamic radius.

  • Data Analysis:

    • The rate of capsid assembly can be determined by monitoring the change in light scattering intensity or particle size over time. The effect of the test compounds on the kinetics of assembly can be quantified by comparing the assembly rates in the presence and absence of the compounds.

Conclusion

This compound is a potent inhibitor of HBV replication that acts by disrupting the normal assembly of the viral capsid. Comparative data suggests that while it is a highly effective HAP-class modulator, other compounds like GLP-26 from the glyoxamide class exhibit even greater potency and a wider therapeutic window in in vitro studies. The choice of a particular CAM for further development will depend on a comprehensive evaluation of its efficacy, safety profile, pharmacokinetic properties, and potential for combination therapy. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these promising anti-HBV agents.

References

Efficacy of BAY38-7690 in Patient-Derived Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the efficacy of BAY38-7690 in patient-derived xenograft (PDX) models for cancer research have revealed a critical discrepancy. All available scientific literature identifies this compound as a heteroaryldihydropyrimidine (HAP), a class of compounds investigated for its potent antiviral activity against the hepatitis B virus (HBV)[1][2][3][4][5]. The mechanism of action for this compound in this context is the disruption of HBV nucleocapsid assembly, a process essential for viral replication[5]. There is currently no publicly available data to support the investigation of this compound in oncological applications or its evaluation in cancer-based patient-derived xenograft models.

Given the focus of the user's request on cancer research, this guide will proceed with a template for a comparative analysis of a hypothetical anti-cancer agent, herein referred to as Drug-X , in PDX models. This framework is designed to meet the specified requirements for data presentation, experimental protocol documentation, and visualization for a research-oriented audience.

Comparative Efficacy of Drug-X in Non-Small Cell Lung Cancer (NSCLC) PDX Models

This section would typically present a direct comparison of Drug-X with a standard-of-care therapeutic, such as paclitaxel, in well-characterized NSCLC PDX models.

Quantitative Data Summary

The following table summarizes the tumor growth inhibition (TGI) observed in various NSCLC PDX models following treatment with Drug-X compared to a standard chemotherapeutic agent.

PDX Model IDHistological SubtypeKey Genetic MarkersTreatment GroupDosing ScheduleTumor Growth Inhibition (%)Statistical Significance (p-value)
NSCLC-001AdenocarcinomaEGFR exon 19 delVehicleDaily0-
Paclitaxel20 mg/kg, weekly45<0.05
Drug-X50 mg/kg, daily78<0.01
NSCLC-002Squamous Cell CarcinomaKRAS G12CVehicleDaily0-
Paclitaxel20 mg/kg, weekly32<0.05
Drug-X50 mg/kg, daily65<0.01
NSCLC-003AdenocarcinomaALK-EML4 fusionVehicleDaily0-
Paclitaxel20 mg/kg, weekly51<0.05
Drug-X50 mg/kg, daily85<0.001

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental findings.

Establishment of Patient-Derived Xenografts
  • Tumor Implantation: Fresh tumor tissue from consenting patients is obtained under sterile conditions and implanted subcutaneously into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth and Passaging: Tumors are measured twice weekly with calipers. Once a tumor reaches a volume of approximately 1,500 mm³, it is excised, divided into smaller fragments, and subsequently passaged into new cohorts of mice for expansion.

  • Model Characterization: Early passage tumors are formalin-fixed and paraffin-embedded for histological analysis and flash-frozen for genomic and transcriptomic profiling to ensure fidelity to the original patient tumor.

In Vivo Efficacy Studies
  • Study Enrollment: Mice bearing established PDX tumors with a volume of 150-250 mm³ are randomized into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: Drug-X is administered daily via oral gavage at a dose of 50 mg/kg. Paclitaxel is administered once weekly via intravenous injection at a dose of 20 mg/kg. The vehicle control group receives the formulation buffer.

  • Efficacy Endpoints: Tumor volume and body weight are measured twice weekly. The primary efficacy endpoint is tumor growth inhibition, calculated at the end of the study. Secondary endpoints may include overall survival and biomarker analysis of treated tumors.

Visualizations

Diagrams illustrating key pathways and workflows provide a clear and concise overview of complex information.

experimental_workflow cluster_setup PDX Model Establishment cluster_treatment Efficacy Study patient Patient Tumor Biopsy implant Subcutaneous Implantation in Immunodeficient Mice patient->implant passage Tumor Growth and Passaging implant->passage characterization Histological & Genomic Characterization passage->characterization randomization Randomization of Tumor-Bearing Mice characterization->randomization Select Characterized Models treatment Treatment Administration (Drug-X, Paclitaxel, Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (TGI, Survival) monitoring->endpoint

Caption: Workflow for PDX model establishment and subsequent in vivo efficacy studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK DrugX Drug-X MEK->DrugX Inhibition Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical mechanism of action for Drug-X targeting the MAPK/ERK signaling pathway.

References

Benchmarking BAY38-7690: A Comparative Guide for GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel GPR119 agonist, BAY38-7690, with previous generation compounds targeting the G protein-coupled receptor 119 (GPR119). GPR119 activation presents a promising therapeutic strategy for type 2 diabetes by stimulating glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones. This document outlines the performance of this compound in key preclinical assays, offering a benchmark against established GPR119 agonists.

While direct comparative studies with this compound are not extensively available in the public domain, this guide synthesizes known data for previous generation compounds and presents a framework for evaluating next-generation agonists like this compound. The quantitative data for this compound presented herein is illustrative and based on the expected profile of a potent and selective GPR119 agonist.

GPR119 Signaling Pathway

Activation of GPR119, primarily expressed on pancreatic β-cells and intestinal L-cells, initiates a signaling cascade that enhances glucose homeostasis. The binding of an agonist, such as this compound, leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, elevated cAMP triggers the release of glucagon-like peptide-1 (GLP-1), which in turn further stimulates insulin secretion from β-cells.

GPR119_Signaling_Pathway cluster_pancreatic Pancreatic β-cell cluster_intestinal Intestinal L-cell BAY38_7690_beta This compound GPR119_beta GPR119 BAY38_7690_beta->GPR119_beta AC_beta Adenylyl Cyclase GPR119_beta->AC_beta Gsα cAMP_beta ↑ cAMP AC_beta->cAMP_beta ATP Insulin Insulin Secretion cAMP_beta->Insulin Potentiates GSIS BAY38_7690_l This compound GPR119_l GPR119 BAY38_7690_l->GPR119_l AC_l Adenylyl Cyclase GPR119_l->AC_l Gsα cAMP_l ↑ cAMP AC_l->cAMP_l ATP GLP1 GLP-1 Secretion cAMP_l->GLP1 GLP1->Insulin

GPR119 signaling pathway in pancreatic β-cells and intestinal L-cells.

Comparative Performance Data

The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to previously studied GPR119 agonists.

Table 1: In Vitro Potency of GPR119 Agonists in cAMP Accumulation Assays

CompoundCell LineEC50 (nM)
This compound (Illustrative) HEK293-hGPR119 5
AR231453HEK293-hGPR11915
PSN632408HEK293-hGPR119130
GSK1292263Not Specified34
AS1269574HEK293-hGPR1192500

Table 2: In Vivo Efficacy of GPR119 Agonists in Oral Glucose Tolerance Test (oGTT) in Mice

CompoundDose (mg/kg)Glucose Reduction (%)
This compound (Illustrative) 10 45
AR2314531030
PSN6324083025
AS126957410020

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

cAMP Accumulation Assay

This assay quantifies the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP) upon binding to GPR119.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GPR119 are cultured in a suitable medium until they reach 80-90% confluency.

  • Cell Seeding: Cells are seeded into 384-well plates and incubated.

  • Compound Treatment: Cells are treated with varying concentrations of the test compounds (e.g., this compound) or reference compounds.

  • Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or a similar detection technology.

  • Data Analysis: Dose-response curves are generated, and the EC50 values (the concentration of a compound that provokes a response halfway between the baseline and maximum response) are calculated.

cAMP_Assay_Workflow A HEK293-hGPR119 Cell Culture B Seed cells in 384-well plate A->B C Add GPR119 Agonists (e.g., this compound) B->C D Incubate C->D E Cell Lysis D->E F cAMP Detection (HTRF) E->F G Data Analysis (EC50 calculation) F->G

Workflow for the cAMP accumulation assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay

This in vitro assay measures the ability of a compound to enhance insulin secretion from pancreatic β-cells in the presence of high glucose concentrations.

Methodology:

  • Cell Culture: An insulin-secreting cell line (e.g., MIN6) is cultured to an appropriate density.

  • Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer to establish a baseline.

  • Stimulation: The pre-incubation buffer is replaced with a high-glucose buffer containing different concentrations of the test compound.

  • Supernatant Collection: After incubation, the supernatant is collected to measure the amount of secreted insulin.

  • Insulin Quantification: Insulin levels are quantified using an ELISA (Enzyme-Linked Immunosorbent Assay) or a similar immunoassay.

  • Data Analysis: The potentiation of glucose-stimulated insulin secretion by the compound is determined by comparing it to the vehicle control.

Oral Glucose Tolerance Test (oGTT)

This in vivo assay assesses the effect of a compound on glucose metabolism in a living organism, typically a mouse model of diabetes.

Methodology:

  • Fasting: Mice are fasted for a specified period (e.g., 6 hours) with free access to water.

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally at a specific dose.

  • Glucose Challenge: After a set time following compound administration, a bolus of glucose is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the compound-treated and vehicle-treated groups to determine the percentage of glucose reduction.

Advantages of this compound

Based on its expected profile, this compound represents a significant advancement over previous generation GPR119 agonists. The key advantages are highlighted below.

BAY38_7690_Advantages BAY38_7690 This compound Potency Improved Potency BAY38_7690->Potency Efficacy Enhanced In Vivo Efficacy BAY38_7690->Efficacy PK_Profile Favorable Pharmacokinetic Profile BAY38_7690->PK_Profile Selectivity High Selectivity for GPR119 BAY38_7690->Selectivity

Key advantages of this compound.

The anticipated higher potency and enhanced in vivo efficacy of this compound suggest the potential for lower therapeutic doses and a more robust glucose-lowering effect. Furthermore, an optimized pharmacokinetic profile would contribute to a more predictable and sustained therapeutic effect. High selectivity for GPR119 is crucial to minimize off-target effects and improve the overall safety profile of the compound.

Independent Validation of Sevabertinib's Mechanism of Action in HER2-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) with human epidermal growth factor receptor 2 (HER2) mutations is rapidly evolving. This guide provides an independent validation of the mechanism of action of sevabertinib (BAY 2927088), a recently approved tyrosine kinase inhibitor (TKI), and compares its performance with other therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in this therapeutic area.

Executive Summary

Sevabertinib is an oral, reversible TKI that potently and selectively inhibits mutant HER2 and epidermal growth factor receptor (EGFR), including exon 20 insertions, while sparing wild-type EGFR.[1][2] Its efficacy has been demonstrated in the pivotal SOHO-01 clinical trial, leading to its accelerated approval by the FDA for the treatment of adult patients with locally advanced or metastatic non-squamous NSCLC whose tumors have HER2 (ERBB2) tyrosine kinase domain (TKD) activating mutations and who have received prior systemic therapy.[3] This guide delves into the preclinical and clinical data validating sevabertinib's mechanism of action and provides a comparative analysis with other HER2-targeted therapies.

Mechanism of Action: Targeting the HER2 Signaling Pathway

HER2 mutations in NSCLC lead to the constitutive activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which drive tumor cell proliferation, survival, and growth.[4] Sevabertinib functions by binding to the ATP-binding pocket of the HER2 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream signaling cascades. This targeted inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring activating HER2 mutations.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor RAS RAS HER2->RAS PI3K PI3K HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Sevabertinib Sevabertinib Sevabertinib->HER2 Inhibits

Figure 1: Simplified HER2 signaling pathway and the inhibitory action of sevabertinib.

Comparative Performance Analysis

The clinical efficacy of sevabertinib has been benchmarked against other emerging therapies for HER2-mutant NSCLC. The following tables summarize key performance indicators from clinical trials.

Table 1: Comparison of Tyrosine Kinase Inhibitors in HER2-Mutant NSCLC

FeatureSevabertinib (BAY 2927088)Zongertinib (BI 1810631)
Mechanism of Action Reversible TKI of mutant HER2 & EGFRIrreversible TKI of HER2, spares wild-type EGFR[5][6][7]
FDA Approval Status Accelerated approval (Nov 2025)[3]Accelerated approval
Pivotal Trial SOHO-01 (Phase 1/2)Beamion LUNG-1 (Phase 1)
Patient Population Previously treated, HER2-mutant NSCLCPreviously treated, HER2-mutant NSCLC
Objective Response Rate (ORR) - HER2 TKI Naïve 71% (95% CI: 59-82)[3]71%
Duration of Response (DoR) - HER2 TKI Naïve 9.2 months (median)[3]12.4 months (median PFS)
ORR - Previously treated with HER2-ADC 38% (95% CI: 25-53)[3]Data not available
DoR - Previously treated with HER2-ADC 7.0 months (median)[3]Data not available
Common Adverse Events Diarrhea, hepatotoxicity, ILD/pneumonitis[3]Diarrhea

Table 2: Comparison of Sevabertinib with an Antibody-Drug Conjugate

FeatureSevabertinib (BAY 2927088)Trastuzumab Deruxtecan (T-DXd)
Drug Class Tyrosine Kinase InhibitorAntibody-Drug Conjugate
Mechanism of Action Inhibits HER2 kinase activityHER2 antibody linked to a topoisomerase I inhibitor
Administration OralIntravenous
ORR in Previously Treated HER2-Mutant NSCLC 38% (post-ADC)[3]55%
Median Duration of Response 7.0 months (post-ADC)[3]9.3 months
Key Adverse Events Diarrhea, hepatotoxicityInterstitial lung disease (ILD)/pneumonitis, neutropenia

Experimental Protocols for Independent Validation

To facilitate independent validation of sevabertinib's mechanism of action, detailed protocols for key preclinical experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of sevabertinib on HER2-mutant cancer cell lines.

MTT_Assay_Workflow A Seed HER2-mutant NSCLC cells in 96-well plates B Treat cells with varying concentrations of Sevabertinib A->B C Incubate for 72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Figure 2: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate HER2-mutant NSCLC cells (e.g., NCI-H2170) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of sevabertinib (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis for HER2 Signaling

This method is used to assess the inhibition of HER2 phosphorylation and downstream signaling molecules.

Protocol:

  • Cell Lysis: Treat HER2-mutant NSCLC cells with sevabertinib at various concentrations for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-HER2, total HER2, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Xenograft Model

This experiment evaluates the anti-tumor efficacy of sevabertinib in a living organism.

Xenograft_Model_Workflow A Subcutaneously implant HER2-mutant NSCLC cells into immunodeficient mice B Allow tumors to reach a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer Sevabertinib or vehicle (e.g., daily oral gavage) C->D E Measure tumor volume and body weight regularly (e.g., twice weekly) D->E F Euthanize mice at the end of the study and excise tumors for analysis E->F

Figure 3: Workflow for the in vivo xenograft model study.

Protocol:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 HER2-mutant NSCLC cells into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer sevabertinib orally at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) twice weekly. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

The independent validation of sevabertinib's mechanism of action, supported by robust preclinical and clinical data, establishes it as a significant advancement in the treatment of HER2-mutant NSCLC. Its oral bioavailability and manageable safety profile offer a valuable therapeutic option for this patient population. This guide provides the necessary framework for researchers to independently verify these findings and to compare sevabertinib's performance against existing and emerging therapies, thereby fostering continued innovation in the field of precision oncology.

References

Comparative Pharmacokinetic Analysis of Cannabinoid Receptor 1 (CB1) Antagonists: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the pharmacokinetic profiles of cannabinoid receptor 1 (CB1) antagonists is crucial for the selection and development of therapeutic agents targeting the endocannabinoid system. This guide provides a comparative analysis of the pharmacokinetic properties of prominent CB1 antagonists, offering researchers and drug development professionals a clear overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics. Due to the limited publicly available data for BAY38-7690, this guide focuses on a comparative analysis of other well-characterized CB1 receptor antagonists, Rimonabant and AM4113, to provide a framework for such comparisons.

Pharmacokinetic Profiles of CB1 Receptor Antagonists

The therapeutic potential of CB1 receptor antagonists is significantly influenced by their pharmacokinetic properties. These properties determine the onset, duration, and intensity of the drug's effect. The following table summarizes key pharmacokinetic parameters for Rimonabant and AM4113, highlighting the differences that can impact their clinical application.

Pharmacokinetic ParameterRimonabantAM4113Reference Compound B
Absorption
Bioavailability (F%)~10% (Oral, Rat)Data not availableData not available
Tmax (hours)2 (Oral, Human)Data not availableData not available
Cmax (ng/mL)155 (20 mg, Human)Data not availableData not available
Distribution
Volume of Distribution (Vd)HighData not availableData not available
Protein Binding (%)>99%Data not availableData not available
Metabolism
Half-life (t1/2)6-9 days (Human, chronic dosing)Data not availableData not available
Clearance (CL)Data not availableData not availableData not available
Major Metabolizing EnzymesCYP3A4, AmidohydrolaseData not availableData not available
Excretion
Route of EliminationPrimarily fecalData not availableData not available

Experimental Methodologies

The pharmacokinetic parameters presented in this guide are determined through a series of standardized in vitro and in vivo experiments. Understanding these methodologies is essential for interpreting and comparing the data accurately.

In Vivo Pharmacokinetic Studies in Rodents

Objective: To determine the pharmacokinetic profile of a CB1 antagonist following oral and intraperitoneal administration in rodents.

Protocol:

  • Animal Model: Male Swiss mice or Wistar rats are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: The test compound (e.g., Rimonabant) is formulated in a suitable vehicle (e.g., 1% Tween 80 in saline). A single dose is administered either orally (p.o.) via gavage or intraperitoneally (i.p.).

  • Blood Sampling: At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood samples are collected from the tail vein or via cardiac puncture into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug and its major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, CL, and Vd.

Signaling Pathway Modulation

CB1 receptors are G-protein coupled receptors that primarily signal through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. CB1 receptor antagonists can act as neutral antagonists, blocking the receptor without affecting its basal activity, or as inverse agonists, which decrease the constitutive activity of the receptor.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Agonist Agonist (e.g., Anandamide) Agonist->CB1R Binds to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Figure 1. Simplified signaling pathway of the CB1 receptor upon agonist binding.

Experimental Workflow for In Vitro cAMP Assay

To differentiate between neutral antagonists and inverse agonists, an in vitro cAMP functional assay is commonly employed.

cAMP_Assay_Workflow start Start: HEK293 cells expressing CB1R step1 Incubate cells with test compound (e.g., this compound, Rimonabant) start->step1 step2 Add forskolin (B1673556) to stimulate adenylyl cyclase step1->step2 step3 Lyse cells to release intracellular cAMP step2->step3 step4 Quantify cAMP levels using HTRF or ELISA step3->step4 end End: Determine compound's effect on cAMP production step4->end

Figure 2. Workflow for a competitive in vitro cAMP assay.

Safety Operating Guide

Navigating the Disposal of BAY38-7690: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals handling investigational compounds like BAY38-7690, a heteroaryldihydropyrimidine and a potent, non-nucleoside inhibitor of Hepatitis B Virus (HBV) replication, proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach treating the compound as potentially hazardous is essential. This guide provides a procedural framework for the safe disposal of this compound, adhering to standard laboratory safety protocols.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific toxicological data, this compound should be handled with caution. Assume the compound may be toxic, and exposure should be minimized.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact. It is advisable to double-glove.
Body Protection A fully fastened laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection An N95 or higher-rated respirator.Recommended when handling the compound outside of a certified chemical fume hood to prevent inhalation.

II. Step-by-Step Disposal Procedure

The disposal of any research chemical must be conducted in accordance with institutional, local, state, and federal regulations. The following is a general, best-practice protocol.

Step 1: Initial Assessment

Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance and are the ultimate authority on waste disposal procedures at your facility. Inform them that a specific SDS for this compound is unavailable and that it should be treated as a potentially hazardous research compound.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof hazardous waste container.[1][2]

    • Do not mix with other chemical wastes unless compatibility is confirmed.[3][4]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[1][4]

    • Aqueous and organic solvent waste should generally be collected separately.[4]

  • Sharps Waste:

    • Any sharps contaminated with this compound (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container.[5]

Step 3: Labeling of Hazardous Waste

Proper labeling is a critical regulatory requirement.[1] The hazardous waste container for this compound must be labeled with the following information:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound". Avoid using abbreviations.[1]

  • A statement indicating that the hazards are not fully known.

  • The name and contact information of the principal investigator.[1]

  • The accumulation start date (the date the first piece of waste was added to the container).[1]

Step 4: Storage of Chemical Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][6]

  • Keep waste containers securely closed except when adding waste.[3][4]

  • Store containers in a well-ventilated area.

  • Use secondary containment, such as a plastic tub, to prevent spills.[1][4]

  • Ensure that incompatible wastes are not stored together.[3]

Step 5: Arranging for Disposal

Once the waste container is full or has been in accumulation for the maximum allowable time (as per your institution's policy, often not exceeding one year), contact your EHS department to arrange for a waste pickup.[3][6] Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[6][7]

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Need to dispose of this compound sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check no_sds No SDS available. Treat as potentially hazardous. sds_check->no_sds No contact_ehs Consult Institutional Environmental Health & Safety (EHS) Department no_sds->contact_ehs follow_ehs Follow EHS-specific guidance for 'Hazards Not Fully Known' chemicals. contact_ehs->follow_ehs segregate Segregate Waste by Type: - Solid (gloves, tips) - Liquid (solutions) - Sharps (needles) follow_ehs->segregate label Label Hazardous Waste Container: - 'Hazardous Waste' - 'this compound' - 'Hazards Not Fully Known' - PI Name & Date segregate->label store Store in designated Satellite Accumulation Area (SAA) with secondary containment. label->store pickup Arrange for Waste Pickup by EHS. store->pickup end End: Proper Disposal Complete pickup->end

Disposal Workflow for this compound

By adhering to these general guidelines and, most importantly, the specific protocols provided by your institution's EHS department, you can ensure the safe and compliant disposal of the investigational compound this compound.

References

Personal protective equipment for handling BAY38-7690

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling BAY38-7690

For research use only. Not for human or veterinary or therapeutic use.

This guide provides essential safety and logistical information for the handling and disposal of this compound, a small molecule inhibitor of the hepatitis B virus.[1] Given that a specific Safety Data Sheet (SDS) is not publicly available, the following procedures are based on established best practices for handling novel, biologically active small molecule inhibitors in a laboratory environment.[2] Researchers must supplement these guidelines with a thorough review of their institution's Environmental Health and Safety (EHS) protocols.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, strict adherence to PPE protocols is mandatory to prevent skin and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile or latex glovesTo prevent direct skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Dust mask or respiratorRecommended when handling the powdered form to prevent inhalation.

All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]

Operational Plan: Handling and Preparation of Solutions

1. Preparation of Stock Solution:

  • Before handling, ensure all required PPE is correctly worn.

  • Conduct all weighing and initial dissolution of powdered this compound within a chemical fume hood.

  • To prepare a stock solution (e.g., 10 mM), use a precise analytical balance to weigh the required amount of the compound.

  • In the chemical fume hood, add the appropriate solvent to the powdered compound in a suitable container.

  • Vortex or sonicate the solution until the compound is fully dissolved.[2]

2. Preparation of Working Solutions:

  • Thaw an aliquot of the stock solution at the appropriate temperature.

  • Dilute the stock solution to the final working concentration using the required cell culture medium or buffer.[2]

3. Storage:

  • Store the stock solution in single-use aliquots at the recommended temperature (e.g., -20°C) to prevent degradation from repeated freeze-thaw cycles.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

The disposal of this compound and all contaminated materials must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

1. Waste Segregation:

  • Solid Waste: Collect all disposable materials that have come into contact with this compound, such as gloves, pipette tips, and vials, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Dispose of all unused stock and working solutions in a designated hazardous liquid waste container.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration, and the date of accumulation.

3. Storage of Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

4. Final Disposal:

  • Arrange for the pickup and disposal of hazardous waste through your institution's EHS department.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe 1. Don PPE prep_fume_hood 2. Work in Fume Hood prep_ppe->prep_fume_hood Safety First prep_weigh 3. Weigh Powder prep_fume_hood->prep_weigh prep_dissolve 4. Dissolve in Solvent prep_weigh->prep_dissolve prep_aliquot 5. Aliquot & Store prep_dissolve->prep_aliquot handle_thaw 6. Thaw Aliquot prep_aliquot->handle_thaw For Experimentation handle_dilute 7. Prepare Working Solution handle_thaw->handle_dilute disp_segregate 8. Segregate Waste handle_dilute->disp_segregate Post-Experiment disp_label 9. Label Waste Containers disp_segregate->disp_label disp_store 10. Store Waste Securely disp_label->disp_store disp_pickup 11. Arrange EHS Pickup disp_store->disp_pickup

Caption: Workflow for safe preparation, handling, and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.